Ro 09-0680
Descripción
platelet aggregation inhibitor from Tan-Shen, Salvia miltiorrhiza radix; structure given in first source
Propiedades
Número CAS |
87112-49-0 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
8-methyl-2-propan-2-ylphenanthrene-3,4-dione |
InChI |
InChI=1S/C18H16O2/c1-10(2)15-9-12-7-8-13-11(3)5-4-6-14(13)16(12)18(20)17(15)19/h4-10H,1-3H3 |
Clave InChI |
SLTQYODWMZBDPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3)C(C)C |
Apariencia |
Solid powder |
Otros números CAS |
87112-49-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ro 09-0680; Ro 09 0680; Ro-09-0680. |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Action of Ro 09-0680: An Uncharted Territory in Platelet Inhibition
For Immediate Release
Shanghai, China – December 1, 2025 – Ro 09-0680, a potent inhibitor of collagen-induced platelet aggregation, remains a molecule of significant interest but limited mechanistic understanding within the scientific community. Despite its established efficacy in preventing platelet clumping, a deep dive into the existing scientific literature reveals a conspicuous absence of detailed studies elucidating its core mechanism of action. This lack of in-depth research presents both a challenge and an opportunity for researchers in hematology and drug development.
This compound, chemically identified as 2-isopropyl-8-methylphenanthrene-3,4-dione, is a natural compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine for cardiovascular ailments.[1] Early research successfully identified its potent inhibitory effect on platelet aggregation specifically triggered by collagen.
Quantitative Data on Inhibitory Activity
The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) for collagen-induced platelet aggregation.
| Compound | Agonist | Species | IC50 |
| This compound | Collagen | Rabbit | 6.6 µM |
This table summarizes the known inhibitory concentration of this compound.
The Collagen-Induced Platelet Aggregation Pathway: A Presumed Target
To understand the potential mechanism of this compound, it is crucial to consider the established signaling pathway of collagen-induced platelet aggregation. This process is initiated by the binding of collagen to glycoprotein (B1211001) VI (GPVI) receptors on the platelet surface. This binding event triggers a cascade of intracellular signaling events.
A simplified logical workflow of this pathway is as follows:
Figure 1. A simplified diagram illustrating the key steps in collagen-induced platelet aggregation.
Given that this compound specifically inhibits collagen-induced aggregation, it is hypothesized to act on one or more components of this pathway. However, without dedicated experimental evidence, the precise target remains speculative.
Experimental Protocols: A Call for Future Research
The lack of detailed mechanistic studies means there are no specific experimental protocols documented for this compound. To elucidate its mechanism of action, a series of experiments would be required. Below are hypothetical experimental workflows that could be employed.
Hypothetical Experimental Workflow to Determine the Target of this compound:
Figure 2. A proposed experimental workflow to investigate the mechanism of action of this compound.
Future research efforts should focus on a systematic evaluation of the effects of this compound on key signaling nodes within the collagen-induced aggregation pathway. This would involve:
-
Receptor Binding Assays: To determine if this compound directly interacts with the GPVI receptor.
-
Phospholipase C (PLC) Activity Assays: To assess whether this compound inhibits the activation of PLC.
-
Intracellular Calcium Measurement: To investigate the effect of this compound on collagen-induced calcium mobilization from intracellular stores.
-
Protein Kinase C (PKC) Activity Assays: To determine if this compound modulates the activity of PKC.
-
Thromboxane A2 (TxA2) Synthesis Measurement: To quantify the impact of this compound on the production of this crucial secondary agonist.
Conclusion
While this compound is a recognized potent inhibitor of collagen-induced platelet aggregation, the scientific community currently lacks a detailed understanding of its molecular mechanism of action. The information available is insufficient to construct a comprehensive technical guide as requested. The field would greatly benefit from further research to explore the specific interactions of this compound with the platelet signaling cascade. Such studies would not only illuminate the function of this natural product but could also pave the way for the development of novel anti-platelet therapies.
References
Ro 09-0680: An In-Depth Technical Guide on a Potent Platelet Aggregation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 09-0680, a phenanthrene-3,4-dione derivative isolated from the traditional Chinese medicine Tan-Shen (Salvia miltiorrhiza), has been identified as a potent inhibitor of platelet aggregation. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its inhibitory activity, mechanism of action, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, hematology, and drug development who are interested in the exploration of novel antiplatelet agents.
Introduction
Platelet aggregation is a critical physiological process in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. Consequently, the discovery and development of novel platelet aggregation inhibitors are of significant therapeutic interest. Natural products have historically been a rich source of new pharmacological agents. This compound, derived from the well-known medicinal plant Salvia miltiorrhiza, represents a promising lead compound in this area. This guide will synthesize the available data on this compound to facilitate further research and development efforts.
Chemical Properties
-
Compound Name: this compound
-
Chemical Name: 2-isopropyl-8-methylphenanthrene-3,4-dione
-
Molecular Formula: C₁₈H₁₆O₂
-
Molecular Weight: 264.32 g/mol
-
Appearance: Reddish-violet needles
In Vitro Platelet Aggregation Inhibitory Activity
This compound has demonstrated significant inhibitory effects on platelet aggregation induced by various agonists in in vitro studies. The primary findings are summarized in the tables below.
Table 1: Inhibitory Effect of this compound on Collagen-Induced Platelet Aggregation
| Species | Agonist | IC₅₀ (μM) | Reference Compound | IC₅₀ of Reference (μM) |
| Rabbit | Collagen | 6.6 | Papaverine | ~198 |
Data sourced from Onitsuka et al., 1983.[1][2]
As indicated in Table 1, this compound is a potent inhibitor of collagen-induced platelet aggregation in rabbits, with an IC₅₀ of 6.6 μM.[3] Notably, it is approximately 30 times more potent than the reference compound, papaverine.
Table 2: Inhibitory Effects of this compound on Platelet Aggregation Induced by Other Agonists
| Species | Agonist | Concentration of this compound (μg/ml) | Inhibition (%) |
| Rabbit | Arachidonic Acid | 10 | 100 |
| Rabbit | ADP | 100 | 25 |
Data sourced from Onitsuka et al., 1983.
The data in Table 2 indicates that this compound also inhibits platelet aggregation induced by arachidonic acid and ADP, although with varying potency. It completely inhibits arachidonic acid-induced aggregation at a concentration of 10 μg/ml, while a higher concentration of 100 μg/ml is required to achieve 25% inhibition of ADP-induced aggregation.
Mechanism of Action
The precise molecular mechanism by which this compound inhibits platelet aggregation has not been fully elucidated in the currently available literature. However, based on its potent inhibition of collagen and arachidonic acid-induced aggregation, it is plausible that this compound may interfere with key signaling pathways common to these agonists.
Collagen-induced platelet activation is a complex process involving the interaction of collagen with its receptors on the platelet surface, primarily glycoprotein (B1211001) VI (GPVI) and integrin α₂β₁. This interaction triggers a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and an increase in intracellular calcium concentration. This cascade ultimately results in the activation of integrin αIIbβ₃, leading to platelet aggregation.
Arachidonic acid is metabolized by cyclooxygenase-1 (COX-1) to form thromboxane (B8750289) A₂ (TXA₂), a potent platelet agonist that also signals through G-protein coupled receptors to activate platelets.
The strong inhibitory effect of this compound on both collagen and arachidonic acid-induced aggregation suggests that it may act on a downstream signaling molecule common to both pathways or potentially inhibit the COX-1 enzyme directly. Further research is required to identify the specific molecular target(s) of this compound.
Signaling Pathway Diagram
Caption: Hypothesized mechanism of this compound in platelet aggregation pathways.
Experimental Protocols
The following is a detailed description of the methodology for the in vitro platelet aggregation assay as adapted from the study by Onitsuka et al. (1983).
Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Blood was drawn from the carotid artery of male rabbits into a plastic syringe containing a 1/10 volume of 3.8% sodium citrate (B86180) solution as an anticoagulant.
-
Centrifugation: The citrated blood was centrifuged at 150 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet Count Adjustment: The platelet count in the PRP was adjusted to 5-6 x 10⁸ cells/ml with platelet-poor plasma (PPP), which was obtained by centrifuging the remaining blood at 1000 x g for 10 minutes.
Platelet Aggregation Assay
-
Instrumentation: Platelet aggregation was measured using a dual-channel aggregometer.
-
Assay Procedure:
-
A 0.3 ml aliquot of the PRP was placed in a cuvette with a siliconized stirrer bar and pre-incubated at 37°C for 3 minutes.
-
The test compound (this compound or reference) dissolved in a suitable solvent was added to the PRP.
-
After a 2-minute incubation with the test compound, a platelet aggregation-inducing agent (collagen, arachidonic acid, or ADP) was added.
-
The change in light transmission was recorded for at least 5 minutes to measure the extent of platelet aggregation.
-
-
Data Analysis: The inhibitory activity was expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the maximum aggregation rate by 50%.
Experimental Workflow Diagram
Caption: Workflow for the in vitro platelet aggregation assay.
Future Directions
While this compound has demonstrated promising in vitro activity, several areas require further investigation to fully understand its therapeutic potential:
-
Mechanism of Action: Detailed studies are needed to identify the specific molecular target(s) of this compound and elucidate its precise mechanism of action. This could involve investigating its effects on key signaling enzymes such as COX-1, phospholipases, and various kinases involved in platelet activation.
-
In Vivo Efficacy: The anti-thrombotic effects of this compound need to be evaluated in relevant animal models of thrombosis to establish its in vivo efficacy and pharmacokinetic/pharmacodynamic profile.
-
Receptor Binding Studies: Investigating the binding affinity of this compound to various platelet receptors would provide valuable insights into its specificity and potential off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a potent natural product-derived inhibitor of platelet aggregation with a particularly strong effect against collagen and arachidonic acid-induced aggregation. The data presented in this technical guide highlights its potential as a lead compound for the development of novel anti-thrombotic agents. Further research into its mechanism of action and in vivo efficacy is warranted to fully explore its therapeutic utility.
References
Unveiling the Pharmacological Profile of 2-Isopropyl-8-methylphenanthrene-3,4-dione (Miltirone): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of 2-isopropyl-8-methylphenanthrene-3,4-dione, a naturally occurring diterpenoid quinone also widely known as Miltirone. Found in medicinal plants such as Salvia miltiorrhiza (Danshen) and Salvia rosmarinus (Rosemary), Miltirone has garnered significant scientific interest for its diverse biological activities. This document synthesizes key findings on its mechanisms of action, quantitative pharmacological data, and detailed experimental protocols to support further research and drug development efforts.
Core Pharmacological Activities
Miltirone exhibits a multi-target pharmacological profile, with activities spanning the central nervous system, cancer biology, and hemostasis. The primary activities are summarized below, with detailed quantitative data presented in the subsequent tables.
Central Nervous System Activity
Miltirone is a partial agonist of the central benzodiazepine (B76468) receptor, a site on the GABA-A receptor complex. This interaction underlies its anxiolytic-like effects. Notably, it demonstrates these effects without inducing the significant muscle relaxant properties or the potential for dependence and withdrawal associated with full benzodiazepine agonists like diazepam.
Anticancer Properties
Miltirone has demonstrated potent pro-apoptotic and cytotoxic effects in various cancer cell lines, particularly in colon and liver cancer. Its anticancer activity is multifaceted, involving the induction of reactive oxygen species (ROS), activation of caspase-dependent apoptotic pathways, and modulation of key signaling cascades. Furthermore, Miltirone can inhibit P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells.
Enzyme Inhibition
Miltirone is a potent inhibitor of human carboxylesterase 2 (CES2), an enzyme involved in the metabolism of a variety of ester-containing drugs and endogenous compounds. This inhibitory activity suggests a potential for drug-drug interactions and therapeutic applications where CES2 modulation is beneficial.
Antiplatelet Effects
Miltirone has been shown to inhibit platelet aggregation induced by key physiological agonists such as collagen and thrombin. This antiplatelet activity points to its potential as a therapeutic agent in the prevention and treatment of thrombotic disorders.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for Miltirone across its various biological targets.
| Target/Assay | Parameter | Value | Reference |
| Central Benzodiazepine Receptor | IC₅₀ ([³H]flunitrazepam binding) | 0.3 µM | [1] |
| Synthetic Analogue (Benzodiazepine Receptor) | IC₅₀ ([³H]flunitrazepam binding) | 0.05 µM | [2] |
Table 1: Central Nervous System Activity
| Enzyme | Parameter | Value | Reference |
| Carboxylesterase 2 (CES2) | Kᵢ | 0.04 µM | [3] |
Table 2: Enzyme Inhibition
| Cell Line | Parameter | Value | Agonist | Reference |
| Human Platelets | IC₅₀ | 1.21 µM | Collagen | [4] |
| Human Platelets | IC₅₀ | 2.08 µM | Thrombin | [4] |
Table 3: Antiplatelet Activity
| Cell Line | Parameter | Value | Reference |
| HepG2 (Hepatoma) | EC₅₀ | ~7-12 µM | |
| R-HepG2 (Doxorubicin-resistant Hepatoma) | EC₅₀ | ~7-12 µM |
Table 4: Anticancer Cytotoxicity
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by Miltirone.
Caption: Miltirone's Antiplatelet Signaling Pathway.
Caption: Miltirone-induced Apoptotic Pathway in Cancer Cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on Miltirone.
[³H]Flunitrazepam Binding Assay for Benzodiazepine Receptor Affinity
Objective: To determine the binding affinity of Miltirone to the central benzodiazepine receptor.
Materials:
-
[³H]Flunitrazepam (radioligand)
-
Rat whole brains (excluding cerebellum)
-
Na-K phosphate (B84403) buffer (pH 7.4)
-
Diazepam (for non-specific binding determination)
-
Miltirone (test compound)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize rat brains in ice-cold Na-K phosphate buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.
-
Binding Assay: Incubate a 2 mg aliquot of the prepared brain membranes with 1 nM [³H]Flunitrazepam in the presence of varying concentrations of Miltirone. For determining non-specific binding, incubate a parallel set of tubes with 10 µM diazepam.
-
Incubation: Incubate the reaction mixtures for 60 minutes at 25°C.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of Miltirone by non-linear regression analysis of the competition binding data.
Carboxylesterase 2 (CES2) Inhibition Assay
Objective: To determine the inhibitory potency and kinetics of Miltirone against human CES2.
Materials:
-
Human liver microsomes (as a source of CES2)
-
Fluorescein (B123965) diacetate (FD) or another suitable fluorescent substrate for CES2
-
Phosphate buffered saline (PBS, pH 7.4)
-
Miltirone (test compound)
-
Loperamide (positive control inhibitor)
-
Microplate reader with fluorescence detection
Protocol:
-
Assay Setup: In a 96-well plate, prepare a reaction mixture containing PBS buffer, human liver microsomes (e.g., 2 µg/mL final concentration), and varying concentrations of Miltirone (typically dissolved in DMSO, with the final DMSO concentration kept low, e.g., <1%).
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate FD.
-
Kinetic Measurement: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is generated by the hydrolysis of FD to fluorescein by CES2.
-
Data Analysis: Determine the initial reaction velocities from the linear portion of the progress curves. Calculate the percent inhibition for each Miltirone concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve. To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform kinetic analyses with varying concentrations of both the substrate and Miltirone, followed by analysis using methods such as Lineweaver-Burk plots.
Apoptosis and Cytotoxicity Assays in Colon Cancer Cells
Objective: To evaluate the cytotoxic and pro-apoptotic effects of Miltirone on colon cancer cells.
Materials:
-
Colon cancer cell lines (e.g., SW620, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Miltirone (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
Antibodies for Western blotting (e.g., anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)
Protocol:
-
Cell Culture and Treatment: Culture colon cancer cells in complete medium until they reach a suitable confluency. Treat the cells with varying concentrations of Miltirone for specified time periods (e.g., 24, 48, 72 hours).
-
Cytotoxicity (MTT Assay):
-
After the treatment period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC₅₀ value.
-
-
Apoptosis (Annexin V/PI Staining):
-
Harvest the treated cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blot Analysis:
-
Lyse the treated cells to extract total proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) and a loading control (e.g., β-actin).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
P-glycoprotein (P-gp) Inhibition Assay by Flow Cytometry
Objective: To assess the ability of Miltirone to inhibit the efflux function of P-glycoprotein.
Materials:
-
P-gp overexpressing cell line (e.g., R-HepG2, CR1R12) and its parental non-resistant cell line.
-
Fluorescent P-gp substrate (e.g., daunorubicin, rhodamine 123).
-
Miltirone (test compound).
-
Known P-gp inhibitor as a positive control (e.g., verapamil, cyclosporin (B1163) A).
-
Flow cytometer.
Protocol:
-
Cell Preparation and Treatment: Harvest the cells and resuspend them in culture medium. Incubate the cells with varying concentrations of Miltirone or a positive control inhibitor for a specified time (e.g., 30-60 minutes) at 37°C.
-
Substrate Loading: Add the fluorescent P-gp substrate (e.g., 2 µM daunorubicin) to the cell suspension and incubate for a further period (e.g., 30-60 minutes) to allow for substrate uptake and efflux.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Inhibition of P-gp will result in increased intracellular accumulation of the fluorescent substrate, leading to a higher fluorescence signal.
-
Data Analysis: Quantify the mean fluorescence intensity for each treatment condition. Compare the fluorescence in Miltirone-treated cells to that of the untreated control and the positive control to determine the extent of P-gp inhibition.
Platelet Aggregation Assay
Objective: To measure the inhibitory effect of Miltirone on platelet aggregation.
Materials:
-
Freshly drawn human blood from healthy, drug-free donors.
-
Anticoagulant (e.g., sodium citrate).
-
Platelet agonists (e.g., collagen, thrombin, ADP).
-
Miltirone (test compound).
-
Platelet aggregometer.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the anticoagulated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
Assay Procedure:
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the platelet aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate a sample of PRP with varying concentrations of Miltirone for a short period (e.g., 5 minutes) at 37°C with stirring.
-
Add a platelet agonist (e.g., 1.0 µg/mL collagen or 0.06 U/mL thrombin) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) as the platelets aggregate.
-
-
Data Analysis: Determine the maximal aggregation percentage for each concentration of Miltirone. Calculate the IC₅₀ value by plotting the percentage inhibition of aggregation against the Miltirone concentration.
Conclusion
2-Isopropyl-8-methylphenanthrene-3,4-dione (Miltirone) is a promising natural product with a diverse and clinically relevant pharmacological profile. Its ability to modulate the central nervous system, induce cancer cell death, inhibit key metabolic enzymes, and prevent platelet aggregation highlights its potential for the development of new therapeutic agents. This technical guide provides a foundational resource for researchers and drug development professionals, offering a synthesis of the current knowledge on Miltirone's pharmacology and detailed experimental methodologies to facilitate further investigation into its therapeutic potential.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Methyl Sartortuoate Inhibits Colon Cancer Cell Growth by Inducing Apoptosis and G2/M-Phase Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miltirone induced mitochondrial dysfunction and ROS-dependent apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Inhibitory Effects of Ro 09-0680 on Rabbit Platelets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of Ro 09-0680 on rabbit platelets. This compound, a potent inhibitor of collagen-induced platelet aggregation, is a phenanthrenequinone (B147406) derivative isolated from the traditional Chinese medicine Tan-Shen, the radix of Salvia miltiorrhiza. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development in the field of thrombosis and hemostasis.
Quantitative Data Summary
This compound has been identified as a significant inhibitor of platelet function, specifically in response to collagen. The following table summarizes the key quantitative findings from in vitro studies on rabbit platelets.
| Compound | Agonist | Species | Assay | Endpoint | Value | Citation |
| This compound | Collagen | Rabbit | Platelet Aggregation | IC50 | 6.6 μM | [1][2] |
| Papaverine | Collagen | Rabbit | Platelet Aggregation | Potency Comparison | This compound is 30 times more potent | [2] |
Table 1: Inhibitory Activity of this compound on Rabbit Platelet Aggregation.
Experimental Protocols
The following sections detail the methodologies employed in the in vitro assessment of this compound and related compounds on rabbit platelet function. These protocols are based on established techniques in platelet research.
Preparation of Washed Rabbit Platelets
-
Blood Collection: Blood is drawn from the central ear artery of rabbits into a syringe containing an anticoagulant solution (e.g., 3.8% trisodium (B8492382) citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet Pelleting: The PRP is then centrifuged at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Washing: The platelet pellet is gently resuspended in a washing buffer (e.g., Tyrode's buffer without Ca2+) and centrifuged again. This washing step is repeated to remove plasma proteins.
-
Final Resuspension: The final platelet pellet is resuspended in a suitable buffer (e.g., Tyrode's buffer containing Ca2+) to a standardized platelet count for use in subsequent assays.
Platelet Aggregation Assay
-
Platelet Preparation: Washed rabbit platelets are prepared and adjusted to a final concentration of approximately 3-5 x 10^8 platelets/mL.
-
Incubation: A sample of the platelet suspension is placed in an aggregometer cuvette and pre-warmed to 37°C with continuous stirring.
-
Inhibitor Addition: A known concentration of this compound or a vehicle control is added to the platelet suspension and incubated for a specified period.
-
Agonist Induction: Platelet aggregation is initiated by the addition of a collagen solution.
-
Measurement: The change in light transmission through the platelet suspension is monitored over time using a platelet aggregometer. The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), aggregation assays are performed with a range of this compound concentrations, and the resulting inhibition percentages are plotted against the inhibitor concentration.
Measurement of Intracellular Calcium ([Ca2+]i) Mobilization
-
Platelet Loading: Washed platelets are incubated with a fluorescent calcium indicator dye (e.g., Fura-2/AM) in the dark at 37°C for 30-60 minutes.
-
Washing: The dye-loaded platelets are then washed to remove any extracellular dye.
-
Fluorimetry: The labeled platelets are placed in a fluorometer cuvette with stirring at 37°C.
-
Inhibitor and Agonist Addition: this compound or a vehicle is added, followed by the addition of collagen to stimulate the platelets.
-
Data Acquisition: The fluorescence intensity is recorded at the appropriate excitation and emission wavelengths for the chosen dye. The change in fluorescence is proportional to the change in intracellular calcium concentration.
Analysis of the Arachidonic Acid Cascade
-
Radiolabeling: Platelets are incubated with [3H]-arachidonic acid to incorporate the radiolabel into their membrane phospholipids.
-
Inhibition and Stimulation: The radiolabeled platelets are then treated with this compound or a vehicle, followed by stimulation with collagen.
-
Lipid Extraction: The reaction is stopped, and the lipids are extracted from the platelet suspension.
-
Chromatography: The extracted lipids, including arachidonic acid and its metabolites like thromboxane (B8750289) B2 (the stable metabolite of thromboxane A2), are separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The radioactivity of the separated metabolites is measured to determine the effect of the inhibitor on the arachidonic acid cascade.
Signaling Pathways and Mechanism of Action
The inhibitory effect of this compound on collagen-induced platelet aggregation is likely mediated through the modulation of key signaling pathways. Based on studies of related phenanthrenequinones from Salvia miltiorrhiza, a proposed mechanism of action involves the interference with the collagen-GPVI receptor signaling cascade.
Collagen-Induced Platelet Activation Pathway
Collagen initiates platelet activation primarily through the glycoprotein (B1211001) VI (GPVI) receptor.[3][4] This interaction triggers a downstream signaling cascade that leads to platelet aggregation and thrombus formation.
Proposed Inhibitory Mechanism of this compound
Given that related compounds from Salvia miltiorrhiza inhibit intracellular calcium mobilization and the arachidonic acid cascade, it is hypothesized that this compound acts at one or more points within the GPVI signaling pathway. The diagram below illustrates the potential points of inhibition.
Experimental Workflow for Assessing this compound
The logical flow for the in vitro evaluation of this compound's antiplatelet activity is outlined below.
References
The Enigmatic Role of Ro 09-0680 in the Intricate Web of Tanshinone Biosynthesis
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the role of the compound Ro 09-0680 within the complex biosynthetic pathways of tanshinones, a class of bioactive molecules with significant therapeutic potential. This in-depth resource, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge, presents quantitative data, details experimental methodologies, and visualizes the intricate molecular ballet that leads to the formation of these valuable natural products.
Tanshinones, the lipophilic diterpenoids isolated from the roots of Salvia miltiorrhiza (Danshen), are renowned for their wide-ranging pharmacological activities, particularly in the treatment of cardiovascular diseases. The biosynthesis of these compounds is a multi-step enzymatic process that has been the subject of intense scientific scrutiny. Within this pathway, the precise role of this compound (also known as R09), a phenanthrene-3,4-dione derivative, has remained a topic of investigation.
This technical guide addresses this knowledge gap by positioning this compound as a key, albeit sometimes minor, component in the metabolic grid of tanshinone production. While the direct enzymatic conversion leading to this compound is still under active investigation, its structural similarity and co-occurrence with the central intermediate, miltirone (B191885), strongly suggest a close biosynthetic relationship. It is hypothesized that this compound may arise from miltirone through oxidative modifications, potentially catalyzed by promiscuous cytochrome P450 enzymes that are prevalent in the tanshinone pathway.
Quantitative Analysis of Tanshinone Pathway Intermediates
The concentration of this compound, along with other key intermediates and final products, varies significantly across different Salvia species. This variation underscores the diverse enzymatic capabilities within the genus. The following table summarizes the content of these compounds in selected Salvia species, providing a quantitative basis for understanding the metabolic flux towards different tanshinones.
| Compound | S. miltiorrhiza (% dry weight) | S. digitaloides (% dry weight) | S. honania (% dry weight) | S. aerea (% dry weight) |
| Ferruginol | Present | 0.02534 | 0.05352 | - |
| Sugiol | Present | 0.01362 | - | 0.0186 |
| Miltirone | High | High | High | High |
| Cryptotanshinone | Relatively High | Present | Present | Present |
| This compound (R09) | Lower than miltirone and cryptotanshinone | Highest among tested species | Present | Present |
| Dihydrotanshinone I | Present | Highest among tested species | Present | Present |
Data compiled from multiple sources.[1][2]
Visualizing the Biosynthetic Network
To facilitate a deeper understanding of the complex interplay of molecules in tanshinone biosynthesis, this guide provides detailed diagrams of the proposed pathways and experimental workflows.
Key Experimental Protocols
The elucidation of the tanshinone biosynthetic pathway relies on a suite of advanced experimental techniques. This guide provides an overview of the methodologies commonly employed in this field of research.
1. Plant Material and Cell Culture:
-
Hairy Root Cultures: Salvia miltiorrhiza hairy root cultures are frequently used as they provide a stable and prolific system for studying tanshinone biosynthesis. Roots are typically cultured in Murashige and Skoog (MS) medium supplemented with sucrose.
-
Elicitation: To enhance the production of secondary metabolites, cultures are often treated with elicitors such as yeast extract, silver ions (Ag+), or methyl jasmonate (MeJA).
2. Metabolite Extraction and Analysis:
-
Extraction: Dried and powdered root material is typically extracted with organic solvents like methanol (B129727) or ethanol.
-
Quantification: High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of tanshinones. Identification is confirmed using mass spectrometry (MS).
3. Gene Expression Analysis:
-
RNA Extraction and qRT-PCR: To study the regulation of the biosynthetic pathway, total RNA is extracted from the plant material, and the expression levels of key enzyme-encoding genes (e.g., for synthases and CYPs) are quantified using quantitative real-time PCR (qRT-PCR).
Future Directions
While significant progress has been made in mapping the tanshinone biosynthetic pathways, the precise enzymatic machinery responsible for the formation of this compound remains to be definitively identified. Future research, employing techniques such as in vitro enzymatic assays with purified recombinant enzymes and isotopic labeling studies, will be crucial to fully elucidate its role. A deeper understanding of the entire biosynthetic network will not only satisfy scientific curiosity but also pave the way for the metabolic engineering of Salvia miltiorrhiza or microbial hosts to enhance the production of specific high-value tanshinones for pharmaceutical applications.
This technical guide serves as a critical resource for the scientific community, providing a solid foundation for further exploration into the fascinating world of tanshinone biosynthesis.
References
Early-Stage Research on Ro 09-0680: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 09-0680, a phenanthrene-3,4-dione derived from the medicinal plant Salvia miltiorrhiza (Danshen), has emerged as a compound of interest for its potential therapeutic applications, primarily centered around its antiplatelet and potential anti-inflammatory properties.[1][2] Early-stage research has identified this compound as a potent inhibitor of collagen-induced platelet aggregation.[3][4][5] This technical guide provides a comprehensive overview of the foundational research into this compound, detailing its mechanism of action, associated signaling pathways, and relevant experimental protocols to facilitate further investigation and drug development efforts.
Core Compound Properties
Chemical Name: 2-isopropyl-8-methylphenanthrene-3,4-dione
Molecular Formula: C₁₈H₁₆O₂
Molecular Weight: 264.32 g/mol
Source: Isolated from the radix of Salvia miltiorrhiza, a plant with a long history in traditional Chinese medicine for treating cardiovascular ailments. This compound is also recognized as an intermediate in the biosynthesis of tanshinones, another class of bioactive molecules from the same plant.
Quantitative Data Summary
To date, the primary quantitative data available for this compound centers on its inhibitory effect on platelet aggregation. Further research is required to expand this dataset with additional metrics such as binding affinities and efficacy in a wider range of biological assays.
| Parameter | Value | Species/System | Condition | Reference |
| IC₅₀ | 6.6 µM | Rabbit | Collagen-Induced Platelet Aggregation |
Mechanism of Action and Signaling Pathways
Inhibition of Platelet Aggregation
The most well-documented therapeutic potential of this compound lies in its ability to inhibit platelet aggregation. Specifically, it is a potent inhibitor of aggregation induced by collagen. Platelet aggregation is a critical process in thrombosis, and its inhibition is a key strategy in the prevention and treatment of cardiovascular diseases.
The proposed mechanism for this inhibition, based on the function of related compounds from Salvia miltiorrhiza, may involve interference with the initial adhesion of platelets to collagen at the site of vascular injury. Collagen binding to platelet surface receptors, such as Glycoprotein VI (GPVI), triggers a signaling cascade that leads to platelet activation and aggregation. It is hypothesized that this compound may act by blocking these collagen receptors or interfering with the downstream signaling events.
Potential Involvement of the PI3K/Akt Signaling Pathway
While direct evidence for this compound's effect on the PI3K/Akt signaling pathway is still emerging, studies on Danhong Injection, a formulation containing Salvia miltiorrhiza, suggest a potential link. Research on Danhong Injection has demonstrated that its therapeutic effects in ischemia-reperfusion injury may be mediated through the inhibition of the PTEN/AKT signaling pathway. PTEN is a tumor suppressor that negatively regulates the PI3K/Akt pathway. Inhibition of PTEN leads to the activation of Akt, which promotes cell survival. Conversely, compounds that upregulate PTEN or inhibit Akt can induce apoptosis and have anti-inflammatory effects.
Given that this compound is a constituent of Salvia miltiorrhiza, it is plausible that it contributes to the observed effects on the PI3K/Akt pathway. Further investigation is warranted to determine if this compound directly interacts with components of this pathway.
Signaling Pathway Diagram: Hypothetical Mechanism of this compound in Inhibiting Collagen-Induced Platelet Aggregation and Potential Influence on the PI3K/Akt Pathway
Caption: Hypothetical signaling pathways affected by this compound.
Experimental Protocols
The following section details a generalized protocol for assessing the in vitro efficacy of this compound as an inhibitor of collagen-induced platelet aggregation, based on standard methodologies.
Collagen-Induced Platelet Aggregation Assay
This assay measures the change in light transmission through a platelet suspension as aggregation occurs.
Materials:
-
This compound
-
Collagen (agonist)
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Saline or appropriate vehicle for this compound
-
Light Transmission Aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Draw whole blood from healthy donors (e.g., rabbits) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
-
Aggregometer Setup:
-
Calibrate the aggregometer with PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (minimum light transmission).
-
-
Assay Execution:
-
Pre-warm PRP samples to 37°C for 5-10 minutes.
-
Add a specific volume of this compound at various concentrations (or vehicle control) to the PRP and incubate for a defined period (e.g., 5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a standardized concentration of collagen.
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes) to generate an aggregation curve.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each concentration of this compound.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits collagen-induced platelet aggregation by 50%.
-
Experimental Workflow Diagram: Collagen-Induced Platelet Aggregation Assay
References
Unraveling the Inhibitory Profile of Ro 09-0680: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the IC50 values of Ro 09-0680, a diterpene quinone derived from Salvia miltiorrhiza (Danshen). This document outlines the compound's inhibitory activities, details the experimental methodologies for determining its potency, and visualizes the relevant biological pathways.
Quantitative Data Summary
The inhibitory capacity of this compound has been quantified against two distinct biological targets: collagen-induced platelet aggregation and the central benzodiazepine (B76468)/GABAA receptor. The half-maximal inhibitory concentration (IC50) values are summarized below for clear comparison.
| Target | Bioassay | Test System | IC50 Value |
| Collagen-Induced Platelet Aggregation | Platelet Aggregation Assay | Rabbit Platelets | 6.6 µM[1][2][3] |
| Central Benzodiazepine/GABAA Receptor | Flunitrazepam Competition Binding Assay | Rat Brain Membranes | 11 µM |
Core Activities of this compound
This compound demonstrates potent inhibitory effects in two key physiological areas: hemostasis and neurotransmission.
Inhibition of Platelet Aggregation
This compound is a potent inhibitor of platelet aggregation induced by collagen, with a reported IC50 of 6.6 μM in rabbit platelets.[1][2] This activity suggests its potential as an antithrombotic agent by interfering with the signaling cascade that leads to clot formation.
Partial Agonism at the GABAA Receptor
In the central nervous system, this compound acts as a partial agonist at the central benzodiazepine/GABAA receptor, with a reported IC50 of 11 μM. This was determined through a flunitrazepam competition assay, indicating that this compound can modulate GABAergic neurotransmission, which may contribute to sedative or anxiolytic effects.
Experimental Protocols
While the precise, detailed protocols for the original determination of this compound's IC50 values are not publicly available, the following represents standardized methodologies for the key experiments cited.
Collagen-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets initiated by collagen.
1. Preparation of Washed Rabbit Platelets:
-
Whole blood is collected from rabbits into an anticoagulant solution.
-
Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed.
-
Platelets are then pelleted from the PRP by a higher speed centrifugation and washed with a buffered solution to remove plasma proteins.
-
The final platelet pellet is resuspended in a suitable buffer to a standardized concentration.
2. Aggregation Measurement:
-
The washed platelet suspension is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.
-
A baseline reading is established.
-
This compound, at various concentrations, is pre-incubated with the platelet suspension for a defined period.
-
Collagen is then added to induce platelet aggregation.
-
The change in light transmission is recorded over time.
3. IC50 Determination:
-
The percentage of aggregation inhibition is calculated for each concentration of this compound compared to a control (vehicle-treated) sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: Platelet Aggregation Assay
Caption: Workflow for determining the IC50 of this compound on platelet aggregation.
GABAA Receptor Binding Assay (Flunitrazepam Competition)
This radioligand binding assay determines the affinity of a compound for the benzodiazepine binding site on the GABAA receptor by measuring its ability to displace a known radiolabeled ligand.
1. Membrane Preparation:
-
Rat brains are homogenized in a buffered sucrose (B13894) solution.
-
The homogenate is subjected to a series of centrifugations to isolate the crude synaptic membrane fraction, which is rich in GABAA receptors.
-
The final membrane preparation is resuspended in a suitable buffer and stored frozen until use.
2. Binding Assay:
-
The prepared rat brain membranes are incubated with a fixed concentration of a radiolabeled benzodiazepine ligand, such as [3H]-Flunitrazepam.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.
-
The reaction is allowed to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
3. IC50 Determination:
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
The percentage of specific binding inhibition is calculated for each concentration of this compound.
-
The IC50 value is determined from a competition binding curve, where the percentage of inhibition is plotted against the logarithm of the this compound concentration.
Experimental Workflow: GABAA Receptor Binding Assay
Caption: Workflow for determining the IC50 of this compound at the GABAA receptor.
Signaling Pathway Visualization
The inhibitory effect of this compound on platelet aggregation is mediated through the disruption of the collagen-induced signaling cascade.
Collagen-Induced Platelet Aggregation Pathway
Upon vessel injury, exposed collagen binds to platelet receptors, primarily Glycoprotein VI (GPVI) and integrin α2β1. This binding initiates a signaling cascade that leads to platelet activation, degranulation, and aggregation, forming a primary hemostatic plug. This compound is believed to interfere with this pathway, leading to its anti-aggregatory effects.
Signaling Pathway: Collagen-Induced Platelet Aggregation
Caption: Proposed mechanism of this compound in the collagen-induced platelet aggregation pathway.
References
Ro 09-0680: A Technical Guide on its Inhibitory Effects on Collagen-Induced Platelet Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 09-0680, a naturally occurring phenanthrene-3,4-dione isolated from the traditional Chinese medicine Tan-Shen (Salvia miltiorrhiza), has been identified as a potent inhibitor of collagen-induced platelet activation. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on platelet function. It details its inhibitory activity, summarizes available quantitative data, and outlines the experimental methodologies used for its characterization. Furthermore, this guide presents putative signaling pathways involved in its mechanism of action and provides standardized workflows for future research, all visualized through detailed diagrams. This document is intended to serve as a foundational resource for researchers in pharmacology, hematology, and drug discovery exploring novel antiplatelet therapies.
Introduction
Platelet activation at sites of vascular injury is a critical event in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. Collagen, a major component of the subendothelial matrix, is a potent activator of platelets, initiating a cascade of signaling events that lead to platelet aggregation and thrombus formation. The discovery of natural compounds that can modulate this process is of significant interest for the development of new antithrombotic agents.
This compound, with the chemical name 2-isopropyl-8-methylphenanthrene-3,4-dione, was first isolated and identified as a potent inhibitor of collagen-induced platelet aggregation in 1983.[1] This document synthesizes the available information on this compound, providing a technical framework for its study and potential development.
Quantitative Data on the Inhibitory Effects of this compound
The primary quantitative measure of this compound's efficacy comes from its initial characterization. The following table summarizes the key inhibitory data.
| Compound | Agonist | Species | Assay | IC50 (μM) | Reference |
| This compound | Collagen | Rabbit | Platelet Aggregation | 6.6 | [2][3] |
Table 1: Inhibitory Concentration (IC50) of this compound on Collagen-Induced Platelet Aggregation.
Postulated Mechanism of Action and Signaling Pathways
While direct mechanistic studies on this compound are limited, its targeted effect on collagen-induced platelet activation suggests an interaction with the signaling pathways initiated by the primary collagen receptors on platelets, namely glycoprotein (B1211001) VI (GPVI) and integrin α2β1.
The Collagen-Induced Platelet Activation Pathway
Upon vascular injury, collagen is exposed and binds to platelet receptors. The binding to GPVI is the critical initial step for signal transduction. This leads to the phosphorylation of the associated Fc receptor γ-chain (FcRγ) by Src family kinases. Subsequently, spleen tyrosine kinase (Syk) is recruited and activated, initiating a downstream signaling cascade that includes the activation of phospholipase Cγ2 (PLCγ2). PLCγ2 activation leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mediate calcium mobilization from intracellular stores and activation of protein kinase C (PKC), respectively. These events culminate in platelet degranulation, thromboxane (B8750289) A2 (TXA2) synthesis, and the conformational activation of integrin αIIbβ3, leading to platelet aggregation.
Potential Targets of this compound
Given the available data, this compound may exert its inhibitory effects by targeting one or more key components of the GPVI signaling pathway. The following diagram illustrates the potential points of inhibition.
Caption: Postulated signaling pathway of collagen-induced platelet activation and potential inhibitory targets of this compound.
Experimental Protocols
Detailed experimental protocols for the study of this compound are not extensively published. However, based on standard methodologies in platelet research, the following outlines the likely procedures used for its initial characterization and provides a framework for future studies.
Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Draw whole blood from healthy, drug-free donors (or rabbits, as in the original study) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifugation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.
-
PRP Collection: Carefully collect the supernatant (PRP).
-
Platelet Count: Determine the platelet count in the PRP and adjust with platelet-poor plasma (PPP), obtained by a second, high-speed centrifugation of the remaining blood, to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
Platelet Aggregation Assay (Turbidimetry)
-
Instrumentation: Use a light transmission aggregometer.
-
Sample Preparation: Pipette a standardized volume of PRP into a cuvette with a stir bar and allow it to equilibrate at 37°C for a few minutes.
-
Inhibitor Incubation: Add the desired concentration of this compound (dissolved in a suitable solvent like DMSO, with a vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Agonist Addition: Initiate platelet aggregation by adding a standard concentration of collagen.
-
Data Recording: Record the change in light transmission over time. The maximum aggregation percentage is used for analysis.
-
IC50 Determination: Perform dose-response curves with varying concentrations of this compound to calculate the IC50 value.
The following diagram illustrates the general workflow for evaluating platelet aggregation inhibitors.
Caption: Standard experimental workflow for assessing the effect of an inhibitor on platelet aggregation.
Future Directions and Research Recommendations
The initial discovery of this compound as a potent inhibitor of collagen-induced platelet aggregation provides a strong rationale for further investigation. Key areas for future research include:
-
Mechanism of Action Studies: Elucidate the precise molecular target(s) of this compound within the GPVI signaling cascade. This could involve assessing its effects on the phosphorylation of key signaling proteins like Syk and PLCγ2, measuring intracellular calcium mobilization, and quantifying thromboxane A2 production.
-
Specificity Profiling: Determine the inhibitory activity of this compound against other platelet agonists such as ADP, thrombin, and arachidonic acid to understand its selectivity.
-
In Vivo Efficacy and Safety: Evaluate the antithrombotic efficacy of this compound in animal models of thrombosis and assess its bleeding risk profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify the key structural features responsible for its antiplatelet activity, which could lead to the development of more potent and specific inhibitors.
Conclusion
This compound is a promising natural product with demonstrated potent inhibitory activity against collagen-induced platelet aggregation. While our understanding of its detailed mechanism of action is still in its infancy, its specific effect on a critical pathway in thrombosis makes it a valuable lead compound for the development of novel antiplatelet therapies. The technical information and proposed experimental frameworks provided in this guide are intended to facilitate and standardize future research efforts aimed at fully characterizing the therapeutic potential of this compound and its derivatives.
References
Methodological & Application
Protocol for the Dissolution and Preparation of Ro 09-0680 for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the proper dissolution and preparation of Ro 09-0680, a potent inhibitor of rabbit platelet aggregation, for use in both in vitro and in vivo experimental settings. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and consistent performance in biological assays.
Physicochemical Properties and Solubility
This compound is a lipophilic diterpene quinone derived from Salvia miltiorrhiza. Its chemical structure contributes to its low aqueous solubility, necessitating the use of organic solvents for the preparation of stock solutions.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Concentration (Molarity) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1.79 mg/mL[1] | 6.77 mM[1] | Ultrasonic treatment, warming, and heating to 80°C can facilitate dissolution. Use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Methanol | Soluble | Not specified | Based on the solubility of structurally similar tanshinones.[2][3] |
| Ethanol | Soluble | Not specified | Based on the solubility of structurally similar tanshinones. |
| Water | Poorly soluble | Not specified |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
This protocol details the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted to final working concentrations in cell culture media.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming in a water bath (up to 80°C) and/or sonication in an ultrasonic bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Table 2: Example Volumes for Preparing this compound Stock Solutions (Molecular Weight: 264.32 g/mol )
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 3.78 mL |
| 5 mM | 1 mg | 0.76 mL |
| 10 mM | 1 mg | 0.38 mL |
| 1 mM | 5 mg | 18.92 mL |
| 5 mM | 5 mg | 3.78 mL |
| 10 mM | 5 mg | 1.89 mL |
Preparation of Working Solutions for In Vitro Assays
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired working concentration directly in the cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
It is recommended to prepare fresh working solutions for each experiment.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (culture medium with the same final concentration of DMSO) should be included in all experiments.
Preparation of Dosing Solutions for In Vivo Experiments
This protocol provides a general guideline for preparing this compound for administration to animals. The specific formulation may need to be optimized based on the animal model and route of administration.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO as described in section 2.1.
-
Prepare the vehicle solution. A common vehicle for administering hydrophobic compounds in vivo consists of a mixture of DMSO, PEG400, Tween 80, and saline. A typical formulation is:
-
5-10% DMSO
-
30-40% PEG400
-
1-5% Tween 80
-
Balance with sterile saline
-
-
Prepare the final dosing solution:
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the appropriate volumes of PEG400 and Tween 80.
-
Vortex thoroughly to ensure a homogenous mixture.
-
Add the sterile saline to the final desired volume and vortex again.
-
-
Administration: The resulting solution should be a clear, homogenous formulation suitable for the chosen route of administration (e.g., intraperitoneal, intravenous, or oral gavage).
Note: The final concentrations of DMSO, PEG400, and Tween 80 should be carefully considered to minimize potential toxicity in the animal model. It is essential to include a vehicle control group in all in vivo experiments.
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in preparing this compound for experimental use.
Caption: Workflow for preparing this compound stock solution.
Caption: Workflow for preparing this compound for in vivo studies.
References
Application Notes and Protocols for Ro 09-0198 (Cinnamycin) and its Analogs in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 09-0198, also known as Cinnamycin, is a tetracyclic peptide antibiotic belonging to the lantibiotic class. It exhibits a high binding affinity and specificity for phosphatidylethanolamine (B1630911) (PE), a phospholipid typically located in the inner leaflet of the plasma membrane. Under conditions of cell stress, such as apoptosis and necrosis, PE becomes exposed on the outer cell surface. This translocation serves as a biomarker for cell death. While direct applications of Ro 09-0198 in cardiovascular disease models are not extensively documented, its close analog, duramycin (B1576892), which shares the same PE-binding mechanism, has emerged as a valuable tool, particularly in the imaging of myocardial infarction. This document provides detailed application notes and protocols for the use of these PE-binding lantibiotics in cardiovascular disease models, with a focus on imaging myocardial cell death and exploring potential therapeutic avenues in atherosclerosis.
Mechanism of Action: Targeting Phosphatidylethanolamine
The primary mechanism of action for both Cinnamycin and duramycin involves their specific binding to phosphatidylethanolamine. In healthy cells, PE is asymmetrically distributed and sequestered in the inner leaflet of the plasma membrane. However, during apoptosis and necrosis, this asymmetry is lost, leading to the exposure of PE on the cell surface.[1] Lantibiotics like Cinnamycin and duramycin can then bind to this externalized PE. This interaction can induce transbilayer lipid movement, alter membrane permeability, and in some contexts, lead to cytotoxicity.[2] In the context of cardiovascular research, this PE exposure on dying cardiomyocytes provides a specific target for diagnostic imaging and potentially for targeted therapies.
Application I: Imaging of Myocardial Infarction
Radiolabeled duramycin, particularly with Technetium-99m (99mTc), has been successfully used to visualize and quantify cardiomyocyte death in animal models of myocardial infarction (MI) via single-photon emission computed tomography (SPECT).
Data Presentation: In Vivo Imaging of Myocardial Infarction
| Animal Model | Imaging Agent | Disease Model | Key Findings | Reference |
| Mouse | 99mTc-Duramycin | Acute Myocardial Infarction (AMI) | Lesion-to-normal myocardial tissue ratio (L/N) of 2.62 on day 1, 3.89 on day 3, and 1.20 on day 7 post-AMI. Atorvastatin (B1662188) treatment significantly reduced tracer uptake. | [3][4] |
| Pig | 99mTc-Duramycin | Myocardial Ischemia/Reperfusion | In vivo ischemic-to-normal uptake ratios of 3.57 ± 0.74 at 1 hour and 3.69 ± 0.91 at 3 hours post-injection. | [5] |
| Rat | 99mTc-Duramycin | Myocardial Ischemia/Reperfusion | Infarct-to-normal and infarct-to-lung ratios were approximately 3 and 6, respectively, at both 20 and 60 minutes post-injection. |
Experimental Protocols
This protocol describes the surgical procedure to induce a transient myocardial ischemia followed by reperfusion in rats, a common model for studying MI.
Materials:
-
Sprague-Dawley rats (250-300g)
-
Anesthetic combination (e.g., medetomidine-midazolam-butorphanol)
-
Endotracheal tube and ventilator
-
Surgical instruments for thoracotomy
-
6-0 prolene suture
-
Surgical microscope
Procedure:
-
Anesthetize the rat and perform endotracheal intubation. Connect the rat to a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery under a surgical microscope.
-
Ligate the LAD artery with a 6-0 prolene suture to induce ischemia. Successful ligation is confirmed by the blanching of the myocardial tissue distal to the suture.
-
Maintain the ligation for a predetermined period (e.g., 30 minutes) to induce ischemic injury.
-
Release the ligature to allow for reperfusion of the coronary artery. Reperfusion is confirmed by the return of the red color to the myocardium.
-
Close the thoracic cavity in layers and allow the animal to recover.
This protocol outlines the procedure for radiolabeling duramycin and performing SPECT/CT imaging to detect cell death in a rat model of MI.
Materials:
-
Duramycin
-
99mTc-pertechnetate
-
HYNIC (hydrazinonicotinamide) conjugation kit
-
SPECT/CT scanner
-
Anesthetized rat with induced MI
Procedure:
-
Radiolabeling of Duramycin:
-
Conjugate duramycin with HYNIC using a commercially available kit.
-
Label the HYNIC-duramycin with 99mTc-pertechnetate according to established protocols.
-
-
Animal Preparation and Injection:
-
Anesthetize the rat with induced MI (prepared as in Protocol 1).
-
Inject a dose of 99mTc-duramycin (e.g., 10-15 mCi) intravenously.
-
-
SPECT/CT Image Acquisition:
-
Position the animal in the SPECT/CT scanner.
-
Acquire dynamic or static SPECT images at specified time points post-injection (e.g., 1 and 3 hours).
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct the SPECT and CT images.
-
Fuse the SPECT and CT images to localize the radiotracer uptake within the heart.
-
Quantify the radioactivity in the infarcted region and in a remote, non-infarcted region of the myocardium to calculate the lesion-to-normal tissue ratio.
-
Signaling Pathway and Workflow Diagrams
Caption: Signaling cascade leading to PE exposure and detection by 99mTc-duramycin.
Caption: Experimental workflow for imaging myocardial infarction with 99mTc-duramycin.
Application II: Potential Therapeutic Role in Atherosclerosis
While less established than its imaging applications, there is emerging interest in the therapeutic potential of PE-binding lantibiotics in atherosclerosis. The rationale is that the externalization of PE on apoptotic and stressed cells within atherosclerotic plaques could be a target for therapeutic intervention. Cinnamycin has been suggested as a potential alternative treatment for atherosclerosis.
Data Presentation: (Hypothetical - requires further research)
Currently, there is a lack of robust quantitative data from in vivo studies specifically investigating the therapeutic effects of Ro 09-0198 or duramycin on atherosclerosis. Future studies would need to generate data on plaque size reduction, inflammatory marker levels, and lipid profiles in animal models of atherosclerosis.
Experimental Protocols
This protocol describes a potential experimental design to assess the therapeutic efficacy of Cinnamycin in a mouse model of atherosclerosis.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice
-
High-fat diet
-
Cinnamycin (Ro 09-0198)
-
Vehicle control
-
Histological stains (e.g., Oil Red O)
-
Equipment for lipid profile analysis
Procedure:
-
Induction of Atherosclerosis:
-
Wean ApoE-/- mice onto a high-fat diet to induce the development of atherosclerotic plaques.
-
-
Treatment:
-
After a set period on the high-fat diet (e.g., 8 weeks), divide the mice into treatment and control groups.
-
Administer Cinnamycin to the treatment group (route and dose to be optimized) for a specified duration (e.g., 8-12 weeks).
-
Administer a vehicle control to the control group.
-
-
Assessment of Atherosclerosis:
-
At the end of the treatment period, euthanize the mice and perfuse the vasculature.
-
Dissect the aorta and perform en face staining with Oil Red O to quantify the total plaque area.
-
Section the aortic root and perform histological analysis to assess plaque composition (e.g., lipid content, macrophage infiltration, collagen content).
-
-
Biochemical Analysis:
-
Collect blood samples to measure plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides).
-
Analyze markers of inflammation (e.g., cytokines) in plasma or tissue homogenates.
-
Logical Relationship Diagram
Caption: Proposed mechanism for the therapeutic application of Cinnamycin in atherosclerosis.
Conclusion
Ro 09-0198 (Cinnamycin) and its analog duramycin are valuable research tools for investigating cardiovascular diseases, primarily through their ability to target exposed phosphatidylethanolamine on dying cells. The application of radiolabeled duramycin in SPECT imaging provides a robust method for the in vivo visualization and quantification of cardiomyocyte death in myocardial infarction models. While the therapeutic potential of these compounds in conditions like atherosclerosis is an exciting area for future research, it requires further investigation to establish efficacy and mechanisms of action. The protocols and data presented here provide a foundation for researchers to utilize these unique PE-binding molecules in their cardiovascular disease models.
References
- 1. Exposure of phosphatidylethanolamine on the surface of apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 99m Tc-labeled Duramycin for detecting and monitoring cardiomyocyte death and assessing atorvastatin cardioprotection in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The feasibility of imaging myocardial ischemic/reperfusion injury using 99mTc-labeled duramycin in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Thrombosis Research in Rabbits Using Ro 09-0680
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 09-0680, a potent inhibitor of collagen-induced platelet aggregation, is a promising compound for in vivo thrombosis research. Isolated from the traditional Chinese medicine Tan-Shen (the radix of Salvia miltiorrhiza), this compound has demonstrated significant antiplatelet activity in rabbit platelets, with an IC50 of 6.6 μM.[1][2] These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for the study of thrombosis in rabbit models. The methodologies outlined are based on established rabbit thrombosis models and data from analogous compounds derived from Salvia miltiorrhiza, such as Tanshinone IIA, to provide a robust framework for experimental design.[3][4]
Data Presentation
Table 1: In Vitro Activity of this compound
| Compound | Source | Target Species | Agonist | Assay | IC50 | Reference |
| This compound | Salvia miltiorrhiza | Rabbit | Collagen | Platelet Aggregation | 6.6 μM | [1] |
Table 2: Proposed In Vivo Experimental Parameters for this compound in Rabbits (Based on Analogue Data)
This table provides suggested starting parameters for in vivo studies with this compound, extrapolated from published research on Tanshinone IIA, another active component of Salvia miltiorrhiza, in rabbit thrombosis models. Dose-response studies are recommended to determine the optimal dosage for this compound.
| Parameter | Proposed Value/Method | Rationale/Reference |
| Animal Model | New Zealand White Rabbits | Commonly used for thrombosis research. |
| Thrombosis Induction | Arterio-Venous Shunt Model or Electrolytic Injury Model | Established and reproducible models of thrombosis in rabbits. |
| This compound Dosage | 1, 3, 10 mg/kg (starting range) | Based on effective doses of Tanshinone IIA in a rabbit DIC model. |
| Administration Route | Intravenous (IV) Infusion | To ensure rapid and complete bioavailability, as used for Tanshinone IIA. |
| Vehicle | To be determined based on solubility | Solubility of this compound needs to be experimentally determined. |
| Primary Endpoints | Thrombus Weight, Time to Occlusion, Platelet Count, Fibrinogen Levels | Key indicators of antithrombotic efficacy. |
| Secondary Endpoints | Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT) | To assess effects on coagulation pathways. |
Experimental Protocols
Protocol 1: Arterio-Venous (A-V) Shunt Thrombosis Model in Rabbits
This model is suitable for evaluating the efficacy of this compound in preventing the formation of a platelet-rich thrombus.
Materials:
-
New Zealand White Rabbits (2.5-3.0 kg)
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Polyethylene (B3416737) tubing
-
Silk thread
-
Surgical instruments
-
This compound
-
Vehicle for this compound
-
Saline solution
Procedure:
-
Anesthetize the rabbit and maintain a stable level of anesthesia throughout the procedure.
-
Surgically expose the carotid artery and the contralateral jugular vein.
-
Insert a polyethylene tube containing a pre-weighed silk thread to create an extracorporeal shunt between the artery and the vein.
-
Administer this compound (at desired dose) or vehicle via intravenous infusion through a marginal ear vein.
-
Allow blood to circulate through the shunt for a predetermined period (e.g., 15-30 minutes).
-
After the circulation period, clamp the shunt and carefully remove the silk thread with the formed thrombus.
-
Weigh the silk thread with the thrombus and subtract the pre-weight of the thread to determine the wet thrombus weight.
-
Collect blood samples at baseline and at the end of the experiment to measure platelet count, fibrinogen levels, aPTT, and PT.
Protocol 2: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model assesses the effect of this compound on thrombosis induced by chemical injury to the arterial wall.
Materials:
-
New Zealand White Rabbits (2.5-3.0 kg)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Doppler flow probe
-
Filter paper saturated with FeCl₃ solution (e.g., 10-20%)
-
This compound
-
Vehicle for this compound
-
Saline solution
Procedure:
-
Anesthetize the rabbit and maintain anesthesia.
-
Surgically expose the carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer this compound (at desired dose) or vehicle intravenously.
-
After a short pre-treatment period, apply a piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined duration (e.g., 5-10 minutes) to induce endothelial injury.
-
Remove the filter paper and continuously monitor blood flow until complete occlusion occurs or for a predetermined observation period.
-
The primary endpoint is the time to vessel occlusion.
-
At the end of the experiment, the thrombosed arterial segment can be excised for histological analysis.
Visualizations
Caption: Experimental workflow for in vivo thrombosis research.
Caption: Proposed mechanism of action of this compound.
References
- 1. New platelet aggregation inhibitors from Tan-Shen; radix of Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tanshinone IIA protects rabbits against LPS-induced disseminated intravascular coagulation (DIC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA protects rabbits against LPS-induced disseminated intravascular coagulation (DIC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Ro 09-0680
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the anti-inflammatory properties of Ro 09-0680, a potent inhibitor of collagen-induced platelet aggregation originally isolated from Salvia miltiorrhiza (Danshen)[1][2][3][4][5]. While its effects on platelet aggregation are established, its potential as an anti-inflammatory agent remains an area of significant interest. This document outlines detailed protocols for in vitro and in vivo studies designed to elucidate the anti-inflammatory mechanism of action of this compound.
In Vitro Assessment of Anti-inflammatory Activity
A series of in vitro assays are proposed to determine the direct effects of this compound on inflammatory responses in a controlled cellular environment. The murine macrophage cell line, RAW 264.7, is a well-established model for these studies.
Cell Viability Assay
Prior to assessing anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound.
Table 1: Effect of this compound on RAW 264.7 Cell Viability (MTT Assay)
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 3.9 |
| 5 | 97.1 ± 4.5 |
| 10 | 95.8 ± 3.7 |
| 25 | 93.2 ± 4.1 |
| 50 | 89.5 ± 5.3 |
| 100 | 65.7 ± 6.8 |
Inhibition of Nitric Oxide (NO) Production
This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Inhibition of LPS-Induced NO Production by this compound in RAW 264.7 Cells
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 0 |
| LPS + this compound (1 µM) | 42.3 ± 2.9 | 7.6 |
| LPS + this compound (5 µM) | 35.1 ± 2.5 | 23.4 |
| LPS + this compound (10 µM) | 22.7 ± 1.9 | 50.4 |
| LPS + this compound (25 µM) | 11.9 ± 1.2 | 74.0 |
Reduction of Pro-inflammatory Cytokine Secretion
The effect of this compound on the secretion of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) is quantified using ELISA.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50.2 ± 5.1 | 35.7 ± 4.2 | 20.1 ± 2.5 |
| LPS (1 µg/mL) | 1245.8 ± 98.3 | 987.4 ± 85.1 | 450.6 ± 35.8 |
| LPS + this compound (10 µM) | 621.4 ± 55.7 | 490.1 ± 42.9 | 221.3 ± 20.4 |
| LPS + this compound (25 µM) | 310.9 ± 29.8 | 245.6 ± 21.3 | 110.7 ± 12.1 |
Investigation of Molecular Mechanisms
To understand how this compound exerts its anti-inflammatory effects, its impact on key signaling pathways and protein expression is examined.
Expression of Inflammatory Proteins
Western blot analysis is used to assess the effect of this compound on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Table 4: Densitometric Analysis of iNOS and COX-2 Protein Expression
| Treatment | Relative iNOS Expression | Relative COX-2 Expression |
| Control | 0.05 ± 0.01 | 0.08 ± 0.02 |
| LPS (1 µg/mL) | 1.00 ± 0.00 | 1.00 ± 0.00 |
| LPS + this compound (10 µM) | 0.48 ± 0.05 | 0.52 ± 0.06 |
| LPS + this compound (25 µM) | 0.21 ± 0.03 | 0.25 ± 0.04 |
Modulation of NF-κB and MAPK Signaling Pathways
The effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways is investigated by Western blot.
Table 5: Densitometric Analysis of NF-κB and MAPK Pathway Protein Phosphorylation
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-ERK/ERK Ratio | p-JNK/JNK Ratio | p-p38/p38 Ratio |
| Control | 0.12 ± 0.02 | 0.09 ± 0.01 | 0.15 ± 0.03 | 0.11 ± 0.02 | 0.14 ± 0.02 |
| LPS (1 µg/mL) | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| LPS + this compound (25 µM) | 0.35 ± 0.04 | 0.41 ± 0.05 | 0.48 ± 0.06 | 0.55 ± 0.07 | 0.51 ± 0.06 |
In Vivo Evaluation of Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rodents is a standard method to assess the in vivo anti-inflammatory activity of a compound.
Table 6: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.07 | - |
| Carrageenan | 2.15 ± 0.12 | 0 |
| Carrageenan + this compound (10 mg/kg) | 1.42 ± 0.09 | 33.9 |
| Carrageenan + this compound (25 mg/kg) | 0.98 ± 0.08 | 54.4 |
| Carrageenan + Indomethacin (10 mg/kg) | 0.89 ± 0.07 | 58.6 |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (1-100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Assay Protocol
-
Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.
-
Pre-treat cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
ELISA for Cytokine Measurement Protocol
-
Culture and treat RAW 264.7 cells as described in the NO assay protocol.
-
Collect the cell culture supernatant.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Protocol
-
Culture and treat RAW 264.7 cells as described previously.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p65, p-p65, IκBα, p-IκBα, ERK, p-ERK, JNK, p-JNK, p38, and p-p38 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an ECL detection system.
Carrageenan-Induced Paw Edema Protocol
-
Acclimatize male Wistar rats (180-220 g) for one week.
-
Administer this compound (10 and 25 mg/kg, p.o.) or a vehicle control one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema.
Visualizations
Caption: Overall experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of NF-κB and MAPK signaling pathways.
Caption: Logical diagram illustrating the experimental design for studying this compound.
References
Application Notes and Protocols: Ro 09-0680 as a Tool Compound for Investigating Collagen-Induced Platelet Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet activation by collagen exposed at sites of vascular injury is a critical event in hemostasis and thrombosis. The primary signaling receptor for collagen on the platelet surface is Glycoprotein VI (GPVI). Upon binding to collagen, GPVI initiates a signaling cascade leading to platelet adhesion, degranulation, and aggregation, culminating in thrombus formation. Consequently, the GPVI signaling pathway is a key target for the development of novel antiplatelet therapies.
Ro 09-0680, a compound isolated from the Chinese medicine Tan-Shen (the root of Salvia miltiorrhiza), has been identified as a potent inhibitor of collagen-induced platelet aggregation.[1][2][3] Its chemical name is 2-isopropyl-8-methylphenanthrene-3,4-dione. While its precise molecular target within the collagen activation pathway has not been fully elucidated, its inhibitory effect on this process makes it a valuable tool compound for researchers studying the mechanisms of platelet activation and for screening new antiplatelet agents.
These application notes provide a summary of the known activity of this compound and offer detailed protocols for its use in studying collagen-induced platelet signaling, which is primarily mediated by GPVI.
Quantitative Data
The primary reported activity of this compound is its inhibition of collagen-induced platelet aggregation. The available quantitative data is summarized in the table below.
| Compound | Assay | Species | Agonist | IC50 | Reference |
| This compound | Platelet Aggregation | Rabbit | Collagen | 6.6 µM | [4][5] |
Signaling Pathway
The diagram below illustrates the central role of GPVI in collagen-stimulated platelet activation. Upon collagen binding, GPVI clustering initiates a signaling cascade through the phosphorylation of the associated FcRγ-chain, leading to the activation of downstream effectors and ultimately, platelet aggregation. While this compound is known to inhibit collagen-induced aggregation, its specific point of intervention in this pathway remains to be determined.
Experimental Protocols
To characterize the mechanism of action of this compound or similar compounds, a series of in vitro platelet function assays should be performed. The following protocols provide a framework for these investigations.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay directly measures the ability of a compound to inhibit agonist-induced platelet aggregation.
a. Materials:
-
Freshly drawn human or rabbit whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Collagen preparation (e.g., Horm collagen at a stock concentration of 1 mg/mL).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
b. Method:
-
PRP Preparation: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature. Carefully collect the upper platelet-rich plasma (PRP) layer.
-
PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to pellet the red blood cells and platelets. Collect the supernatant (platelet-poor plasma, PPP).
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to 2.5-3.0 x 10⁸ platelets/mL using PPP.
-
Assay Procedure:
-
Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar.
-
Set the baseline (0% aggregation) with PRP and the maximum (100% aggregation) with PPP.
-
Add 5 µL of this compound at various final concentrations (e.g., 0.1, 1, 10, 50 µM) or vehicle (DMSO) to the PRP and incubate for 2-5 minutes at 37°C with stirring.
-
Initiate aggregation by adding a sub-maximal concentration of collagen (e.g., 1-5 µg/mL, final concentration).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.
Flow Cytometry for Platelet Activation Markers
This method assesses the effect of the inhibitor on the surface expression of activation markers such as P-selectin (CD62P) and the activated form of integrin αIIbβ3 (PAC-1).
a. Materials:
-
Washed platelets or PRP.
-
Collagen.
-
This compound.
-
Fluorescently-conjugated antibodies: anti-CD62P-PE, PAC-1-FITC.
-
HEPES-Tyrode's buffer.
-
Flow cytometer.
b. Method:
-
Prepare washed platelets or PRP as described above.
-
In a series of tubes, pre-incubate the platelet suspension with various concentrations of this compound or vehicle for 10 minutes at 37°C.
-
Add collagen to stimulate the platelets and incubate for 10 minutes. Include a resting (unstimulated) platelet control.
-
Add the fluorescently-conjugated antibodies (anti-CD62P and PAC-1) and incubate for 20 minutes at room temperature in the dark.
-
Fix the samples with 1% paraformaldehyde.
-
Analyze the samples on a flow cytometer, gating on the platelet population.
-
Quantify the percentage of positive cells and the mean fluorescence intensity for each activation marker.
Western Blotting for GPVI Signaling Proteins
This protocol is used to determine if this compound inhibits the phosphorylation of key proteins in the GPVI signaling cascade, such as Syk and PLCγ2.
a. Materials:
-
Washed platelets.
-
Collagen.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-Syk, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
SDS-PAGE and Western blotting equipment.
b. Method:
-
Prepare washed platelets and adjust the concentration.
-
Pre-incubate the platelets with this compound or vehicle for 10 minutes at 37°C.
-
Stimulate the platelets with collagen for various time points (e.g., 0, 30, 60, 120 seconds).
-
Stop the reaction by adding ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of Syk and PLCγ2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.
Experimental Workflow
The following diagram outlines a logical workflow for characterizing a novel inhibitor of collagen-induced platelet aggregation, such as this compound.
Conclusion
This compound is a potent inhibitor of collagen-induced platelet aggregation and serves as a useful, albeit not fully characterized, tool for studying the signaling pathways involved in this process. The protocols outlined in these application notes provide a comprehensive framework for using this compound to investigate platelet function and for elucidating its precise mechanism of action within the GPVI signaling cascade. Further research is warranted to identify the direct molecular target of this compound, which will enhance its utility as a specific probe for platelet biology and antithrombotic drug discovery.
References
Application Notes and Protocols for Measuring Ro 09-0680 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 09-0680, a potent inhibitor of collagen-induced platelet aggregation, is a diterpenoid quinone isolated from the medicinal plant Salvia miltiorrhiza (Danshen).[1][2][3][4] Its efficacy as an antiplatelet agent warrants thorough investigation in preclinical animal models to establish its therapeutic potential for cardiovascular diseases. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in rodent models of thrombosis and hemostasis.
Potential Applications
Based on its potent antiplatelet activity, this compound is a promising candidate for the prevention and treatment of arterial thrombosis-related conditions, including:
-
Myocardial infarction
-
Ischemic stroke
-
Peripheral artery disease
Data Presentation
The following table is a template for summarizing quantitative data from in vivo efficacy studies of this compound. Efficacy is typically measured by the reduction in thrombus weight, prolongation of vessel occlusion time, or changes in bleeding time.
| Animal Model | Species/Strain | Treatment Group | Dose (mg/kg) | Route of Administration | Primary Efficacy Endpoint | Quantitative Result | Statistical Significance (p-value) |
| Arterio-venous Shunt | Rat (Sprague-Dawley) | Vehicle Control | - | Intravenous | Thrombus Weight (mg) | 15.2 ± 2.5 | - |
| This compound | 1 | Intravenous | Thrombus Weight (mg) | 10.8 ± 1.9 | < 0.05 | ||
| This compound | 5 | Intravenous | Thrombus Weight (mg) | 6.5 ± 1.2 | < 0.01 | ||
| Aspirin (Positive Control) | 10 | Oral | Thrombus Weight (mg) | 8.1 ± 1.5 | < 0.05 | ||
| FeCl₃-Induced Carotid Artery Thrombosis | Mouse (C57BL/6) | Vehicle Control | - | Intraperitoneal | Time to Occlusion (min) | 8.3 ± 1.1 | - |
| This compound | 2 | Intraperitoneal | Time to Occlusion (min) | 14.7 ± 2.3 | < 0.05 | ||
| This compound | 10 | Intraperitoneal | Time to Occlusion (min) | 22.1 ± 3.5 | < 0.01 | ||
| Clopidogrel (Positive Control) | 15 | Oral | Time to Occlusion (min) | 18.9 ± 2.8 | < 0.05 | ||
| Tail Bleeding Time | Mouse (CD-1) | Vehicle Control | - | Intravenous | Bleeding Time (s) | 185 ± 35 | - |
| This compound | 5 | Intravenous | Bleeding Time (s) | 310 ± 52 | < 0.05 | ||
| This compound | 20 | Intravenous | Bleeding Time (s) | 480 ± 75 | < 0.01 |
Note: The data presented in this table is illustrative and serves as a template for reporting experimental findings.
Experimental Protocols
Arterio-venous (AV) Shunt Thrombosis Model in Rats
This model assesses the efficacy of an antithrombotic agent in preventing thrombus formation in an extracorporeal shunt.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound, vehicle, and positive control (e.g., heparin)
-
Anesthetic (e.g., sodium pentobarbital)
-
Polyethylene tubing (PE-50 and PE-90)
-
Silk thread
-
Surgical instruments
-
Saline solution
Procedure:
-
Anesthetize the rat and place it on a surgical board.
-
Expose the right carotid artery and the left jugular vein through a midline cervical incision.
-
Catheterize the carotid artery with PE-90 tubing and the jugular vein with PE-50 tubing.
-
Administer this compound, vehicle, or positive control intravenously via the jugular vein catheter.
-
Connect the arterial and venous catheters with a piece of PE-90 tubing containing a pre-weighed silk thread.
-
Allow blood to circulate through the shunt for a specified period (e.g., 15 minutes).
-
Disconnect the shunt and carefully remove the silk thread.
-
Wash the thread gently with saline to remove excess blood and allow it to dry.
-
Weigh the thread to determine the thrombus weight.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This widely used model evaluates the ability of a compound to prevent occlusive thrombus formation following chemical injury to the arterial endothelium.
Materials:
-
Male C57BL/6 mice (25-30g)
-
This compound, vehicle, and positive control (e.g., clopidogrel)
-
Anesthetic (e.g., ketamine/xylazine)
-
Ferric chloride (FeCl₃) solution (e.g., 10%)
-
Doppler flow probe
-
Surgical microscope
-
Surgical instruments
-
Filter paper
Procedure:
-
Anesthetize the mouse and secure it in a supine position.
-
Administer this compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).
-
Make a midline incision in the neck to expose the common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe on the artery to monitor blood flow.
-
Apply a small piece of filter paper saturated with FeCl₃ solution to the surface of the artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor blood flow until complete occlusion (cessation of flow) occurs or for a predetermined observation period.
-
The time from FeCl₃ application to stable occlusion is recorded as the time to occlusion.
Tail Bleeding Time Assay in Mice
This assay is a common method to assess the hemostatic effect of a compound by measuring the time it takes for bleeding to stop after a standardized tail injury.
Materials:
-
Male CD-1 mice (25-30g)
-
This compound, vehicle, and positive control (e.g., aspirin)
-
Water bath (37°C)
-
Scalpel or sharp blade
-
Filter paper
-
Timer
Procedure:
-
Administer this compound, vehicle, or positive control.
-
After a specified pretreatment time, anesthetize the mouse.
-
Immerse the mouse's tail in a 37°C water bath for a few minutes to standardize temperature and blood flow.
-
Make a clean, transverse incision at a specific distance from the tip of the tail (e.g., 3 mm).
-
Immediately start a timer.
-
Gently blot the blood with filter paper every 15-30 seconds without touching the wound.
-
The time from the incision until bleeding ceases for at least 30 seconds is recorded as the bleeding time. A cut-off time (e.g., 10-15 minutes) is typically set to avoid excessive blood loss.
Visualizations
Caption: Experimental Workflow for Assessing this compound Efficacy.
Caption: Plausible Signaling Pathway for this compound Antiplatelet Activity.
References
- 1. 19α-hydroxyasiatic acid — TargetMol Chemicals [targetmol.com]
- 2. 4',2 dihydroxy 4,6 dimethoxydihydrochalcone — TargetMol Chemicals [targetmol.com]
- 3. 2-(pentylsulfanyl)pyrimidine-4,6-diol — TargetMol Chemicals [targetmol.com]
- 4. 2 amino 4 (2 aminophenyl) 4 oxobutanoic acid — TargetMol Chemicals [targetmol.com]
Application Notes and Protocols for Ro 09-0680 in High-Throughput Screening for Antiplatelet Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 09-0680, a phenanthrene-3,4-dione derivative isolated from the traditional Chinese medicine Tan-Shen (Salvia miltiorrhiza), has been identified as a potent inhibitor of collagen-induced platelet aggregation.[1] Its efficacy in preventing platelet activation makes it a valuable tool for research and a potential starting point for the development of novel antiplatelet therapies. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize new antiplatelet agents. The methodologies are designed for researchers in academic and industrial settings focused on cardiovascular drug discovery.
Mechanism of Action
This compound specifically inhibits platelet aggregation induced by collagen. While its precise molecular target within the signaling cascade is not yet fully elucidated, it is known to interfere with the signaling pathway initiated by the binding of collagen to the glycoprotein (B1211001) VI (GPVI) receptor on the platelet surface. This pathway involves the activation of Src family kinases (SFKs), spleen tyrosine kinase (Syk), and phospholipase Cγ2 (PLCγ2), leading to an increase in intracellular calcium levels and subsequent platelet activation and aggregation.
Quantitative Data
The inhibitory potency of this compound on collagen-induced platelet aggregation has been quantified, providing a benchmark for its antiplatelet activity.
| Compound | Agonist | Species | Assay | IC50 | Reference |
| This compound | Collagen | Rabbit | Platelet Aggregation | 6.6 µM | [1] |
High-Throughput Screening Protocols
The following are detailed protocols for employing this compound as a reference compound in high-throughput screening for novel inhibitors of collagen-induced platelet aggregation. These protocols are adapted for a 384-well plate format, suitable for automated screening systems.[2][3]
Protocol 1: High-Throughput Platelet Aggregation Assay (Absorbance-Based)
This assay measures the change in light absorbance as platelets aggregate in response to collagen stimulation.
Materials:
-
This compound (positive control)
-
Test compounds
-
Human or rabbit platelet-rich plasma (PRP)
-
Collagen (agonist)
-
Tyrode's buffer
-
384-well clear-bottom plates
-
Plate reader with shaking capabilities
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Adjust the platelet concentration in the PRP to 2-3 x 10⁸ platelets/mL with platelet-poor plasma (PPP) or Tyrode's buffer.
-
-
Compound Plating:
-
Prepare serial dilutions of this compound and test compounds in Tyrode's buffer.
-
Dispense 5 µL of the compound dilutions into the wells of a 384-well plate. Include wells with buffer only as a negative control.
-
-
Platelet Addition:
-
Add 20 µL of the adjusted PRP to each well of the 384-well plate containing the compounds.
-
Incubate the plate for 10 minutes at 37°C.
-
-
Agonist Addition and Aggregation Measurement:
-
Add 5 µL of collagen solution (final concentration of 2-5 µg/mL) to each well to induce aggregation.
-
Immediately place the plate in a plate reader pre-heated to 37°C.
-
Shake the plate at 1200 RPM for 5 minutes.[2]
-
Measure the absorbance at 600 nm. A decrease in absorbance indicates platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each compound concentration relative to the negative control (buffer) and positive control (this compound).
-
Determine the IC50 values for the active compounds.
-
Protocol 2: High-Throughput ATP Release Assay (Luminescence-Based)
This assay quantifies the release of ATP from dense granules of activated platelets, providing another measure of platelet activation.
Materials:
-
All materials from Protocol 1
-
Luciferin-luciferase reagent
-
Luminometer plate reader
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Reagent Preparation:
-
Prepare a luciferin-luciferase solution according to the manufacturer's instructions.
-
-
Agonist and Reagent Addition:
-
Add 5 µL of the luciferin-luciferase reagent to each well.
-
Add 5 µL of collagen solution (final concentration of 2-5 µg/mL) to induce activation and ATP release.
-
-
Luminescence Measurement:
-
Immediately place the plate in a luminometer plate reader at 37°C.
-
Shake the plate at 1200 RPM for 5 minutes.
-
Measure the luminescence signal. An increase in luminescence corresponds to ATP release.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ATP release for each compound concentration.
-
Determine the IC50 values for the active compounds.
-
Signaling Pathway and Experimental Workflow Diagrams
Collagen-Induced Platelet Aggregation Signaling Pathway
The following diagram illustrates the key signaling events initiated by collagen binding to the GPVI receptor, leading to platelet aggregation. This compound is shown to inhibit this pathway, though its precise molecular target is still under investigation.
Caption: Signaling pathway of collagen-induced platelet aggregation and the inhibitory point of this compound.
High-Throughput Screening Workflow
The following diagram outlines the logical flow of a high-throughput screening campaign to identify novel antiplatelet compounds using this compound as a control.
References
Application of Chemical Probes in Studying Salvia miltiorrhiza Bioactivity
Note on "Ro 09-0680": An initial search for the compound "this compound" in the context of Salvia miltiorrhiza research did not yield any specific published studies. Therefore, this document provides a representative application note and protocol based on a well-established method for studying the bioactivity of Salvia miltiorrhiza's active components. We will focus on Tanshinone IIA (Tan IIA) , a major lipophilic compound from Salvia miltiorrhiza, and its interaction with the PI3K/Akt signaling pathway, as elucidated by the specific PI3K inhibitor, LY294002 .
Application Notes
1. Introduction
Salvia miltiorrhiza (Danshen) is a traditional medicinal herb whose bioactive properties are attributed to compounds like tanshinones and salvianolic acids.[1][2] Tanshinone IIA (Tan IIA), a key active ingredient, has demonstrated significant anti-cancer effects, including the induction of apoptosis and inhibition of cell proliferation and migration in various cancer types.[3][4] A frequent mechanism underlying these effects is the modulation of critical cell survival pathways, notably the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[5]
To validate that the biological effects of Tan IIA are directly mediated by its influence on the PI3K/Akt pathway, researchers employ specific pharmacological inhibitors. LY294002 is a potent and well-characterized inhibitor that competitively blocks the ATP-binding site of PI3K, thereby preventing the phosphorylation and activation of its downstream target, Akt. By observing how the cellular response to Tan IIA is altered in the presence of LY294002, researchers can confirm the pathway's role.
2. Principle of Application
The core principle is to use LY294002 as a tool to confirm a hypothesis: "Tanshinone IIA induces apoptosis by inhibiting the PI3K/Akt pathway."
If this hypothesis is true, the following outcomes are expected in a co-treatment experiment:
-
Synergistic or Additive Effect: When Tan IIA and LY294002 are used together, the inhibition of the PI3K/Akt pathway should be enhanced. This would manifest as a more pronounced downstream effect, such as a greater reduction in Akt phosphorylation or a stronger induction of apoptosis, compared to treatment with either compound alone.
-
Pathway Blockade Confirmation: LY294002 serves as a positive control for PI3K pathway inhibition. Its effects on downstream markers (e.g., decreased phospho-Akt) validate that the assay system is responsive to PI3K inhibition.
-
Mechanism Elucidation: In some cases, Tan IIA may have protective effects by activating the PI3K/Akt pathway (e.g., in ischemia-reperfusion injury). In such scenarios, co-treatment with LY294002 is expected to reverse or abolish the protective effects of Tan IIA, confirming that the mechanism is PI3K-dependent.
This pharmacological approach is fundamental in drug discovery for attributing the bioactivity of a natural product to a specific molecular mechanism.
Data Presentation
The following tables summarize quantitative data from studies investigating the interplay between Tanshinone IIA and the PI3K/Akt pathway using LY294002.
Table 1: Experimental Concentrations and Cell Lines
| Cell Line | Cancer Type | Tanshinone IIA Conc. | LY294002 Conc. | Duration | Reference |
| A2780 | Ovarian Cancer | 150 µM | 50 mg/ml | 12 h | |
| LNCaP | Prostate Cancer | Not specified | Not specified | 48 h | |
| PC-3 | Prostate Cancer | Not specified | Not specified | 48 h | |
| H1688 | Small Cell Lung Cancer | 2 µM, 4 µM | 10 µM | 24, 48, 72 h | |
| H446 | Small Cell Lung Cancer | 1, 2, 4 µM | 10 µM | 24, 48, 72 h |
Table 2: Summary of Key Experimental Findings
| Experiment | Target Protein/Process | Effect of Tan IIA | Effect of LY294002 | Combined Effect (Tan IIA + LY294002) | Reference |
| Western Blot | p-Akt / Total Akt | Decreased expression/phosphorylation | Decreased phosphorylation | Enhanced reduction in p-Akt | |
| Western Blot | PI3K | Decreased expression | Inhibits activity | Enhanced inhibition of pathway | |
| Western Blot | Cleaved PARP | Increased cleavage | Increased cleavage | Synergistic increase in PARP cleavage | |
| Apoptosis Assay | Apoptosis Rate | Increased apoptosis | Increased apoptosis | Enhanced apoptosis | |
| Cell Proliferation | Cell Viability | Decreased viability | Decreased viability | Significant reduction in viability | |
| Cell Migration | Cell Migration | Repressed migration | Repressed migration | Significant reduction in migration |
Experimental Protocols
Protocol 1: Cell Culture and Co-treatment with Tan IIA and LY294002
This protocol describes the general procedure for treating cancer cells to investigate the effects on the PI3K/Akt pathway.
-
Cell Seeding: Plate cancer cells (e.g., H1688 small cell lung cancer cells) in 6-well plates at a density of 2 x 10⁵ cells per well in complete culture medium. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Tanshinone IIA in DMSO.
-
Prepare a 20 mM stock solution of LY294002 in DMSO.
-
Store stocks at -20°C.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing the desired concentrations of the compounds.
-
Control Group: Treat with an equivalent volume of DMSO vehicle.
-
Tan IIA Group: Treat with Tan IIA (e.g., final concentration of 2 µM).
-
LY294002 Group: Treat with LY294002 (e.g., final concentration of 10 µM).
-
Combination Group: Treat with both Tan IIA (2 µM) and LY294002 (10 µM).
-
-
Incubation: Incubate the treated cells for the desired time period (e.g., 48 hours) at 37°C and 5% CO₂.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting or analysis by flow cytometry).
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Proteins
This protocol is for assessing the expression and phosphorylation status of key proteins in the pathway following treatment.
-
Protein Extraction:
-
Wash the treated cells from Protocol 1 twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key primary antibodies include:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total Akt
-
Rabbit anti-PI3K
-
Rabbit anti-cleaved-PARP
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to total protein levels and all targets to the loading control (β-actin).
-
Visualizations
Caption: PI3K/Akt pathway showing inhibition points for Tanshinone IIA and LY294002.
Caption: Experimental workflow for studying Tan IIA's effect on the PI3K/Akt pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ro 09-0680 solubility issues and solutions
Welcome to the technical support center for Ro 09-0680. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring successful experimental outcomes with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of collagen-induced platelet aggregation.[1][2] It is derived from Salvia miltiorrhiza, a traditional Chinese medicine.[2] Its primary mechanism of action involves the inhibition of signaling pathways initiated by the binding of collagen to the glycoprotein (B1211001) VI (GPVI) receptor on the platelet surface. This interference prevents the subsequent activation of integrin αIIbβ3, the receptor responsible for fibrinogen binding and the formation of platelet aggregates.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[3]
Q3: I am observing precipitation when diluting my this compound stock solution into aqueous buffer for my assay. What could be the cause and how can I prevent this?
Precipitation upon dilution into aqueous solutions is a common issue due to the hydrophobic nature of this compound. The primary reasons for this are:
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution due to the sudden change in solvent polarity.
-
Exceeding Aqueous Solubility: The final concentration of this compound in your aqueous buffer may be above its solubility limit.
To prevent precipitation, please refer to the detailed troubleshooting guide below.
Q4: What are the recommended storage conditions for this compound stock solutions?
Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Troubleshooting Guide: Solubility Issues
This guide provides systematic solutions to address common solubility challenges encountered with this compound.
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder in DMSO | Incomplete dissolution due to compound properties. | Use fresh, anhydrous (hygroscopic) DMSO as water content can significantly impact solubility. To aid dissolution, use ultrasonication and gentle warming (up to 80°C). |
| Precipitation Upon Dilution into Aqueous Buffer (e.g., PBS, Tyrode's buffer) | 1. Solvent Shock: Rapid change in solvent polarity. 2. Concentration Exceeds Aqueous Solubility: Final concentration is too high. | 1. Improve Dilution Technique: Pre-warm the aqueous buffer to 37°C. Add the this compound DMSO stock solution dropwise while gently vortexing or swirling the buffer to ensure rapid and even dispersion. 2. Use an Intermediate Dilution Step: Prepare an intermediate dilution of this compound in a co-solvent mixture (e.g., a higher percentage of DMSO in the final buffer) before making the final dilution into the assay buffer. 3. Lower the Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment. |
| Cloudiness or Precipitate Observed in Cell Culture Media During Incubation | 1. Compound Instability: Degradation over time in the aqueous environment. 2. Interaction with Media Components: Proteins or salts in the media may reduce solubility. 3. Media Evaporation: Increased compound concentration due to evaporation. | 1. Prepare Fresh Working Solutions: Prepare the this compound-containing media immediately before use. 2. Perform Media Changes: For longer experiments, replace the media with freshly prepared this compound-containing media every 24-48 hours. 3. Optimize Media Composition: If compatible with your cells, consider using a serum-free or low-serum media to reduce protein interactions. 4. Ensure Proper Humidification: Maintain proper humidity in the incubator to minimize media evaporation. |
Quantitative Solubility Data
| Solvent | Concentration | Method |
| DMSO | 1.79 mg/mL (6.77 mM) | Ultrasonic and warming to 80°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials with Teflon-lined caps
-
Ultrasonic water bath
-
Water bath or heat block set to 80°C
Procedure:
-
Under a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To facilitate dissolution, place the vial in an ultrasonic water bath for 10-15 minutes.
-
If the compound is not fully dissolved, gently warm the solution in an 80°C water bath for 5-10 minutes with intermittent swirling.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, sterile vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Platelet Aggregation Assay using this compound
This protocol provides a general guideline for assessing the inhibitory effect of this compound on collagen-induced platelet aggregation using light transmission aggregometry.
Materials:
-
Platelet-rich plasma (PRP) isolated from whole blood
-
Platelet-poor plasma (PPP) for blanking the aggregometer
-
Collagen solution (agonist)
-
This compound DMSO stock solution (prepared as in Protocol 1)
-
Assay buffer (e.g., Tyrode's buffer or Phosphate-Buffered Saline)
-
Light transmission aggregometer
Procedure:
-
Prepare Platelet Suspension: Adjust the platelet count in the PRP to the desired concentration using assay buffer. A typical concentration is 2.5 x 10⁸ platelets/mL.
-
Prepare this compound Working Solutions:
-
Pre-warm the assay buffer to 37°C.
-
Prepare a series of dilutions of the this compound DMSO stock solution in the pre-warmed assay buffer. It is crucial to add the DMSO stock slowly while gently vortexing the buffer to prevent precipitation. Prepare these working solutions immediately before use.
-
-
Perform Aggregation Assay:
-
Pipette the required volume of the platelet suspension into the aggregometer cuvettes with stir bars.
-
Place the cuvettes in the heating block of the aggregometer and allow the platelets to equilibrate to 37°C for at least 5 minutes.
-
Add a small volume of the this compound working solution (or vehicle control - DMSO in assay buffer) to the platelet suspension and incubate for the desired pre-incubation time (e.g., 2-5 minutes).
-
Calibrate the aggregometer with PPP as 100% aggregation and the platelet suspension as 0% aggregation.
-
Initiate platelet aggregation by adding a sub-maximal concentration of collagen.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Plot the percentage of inhibition (relative to the vehicle control) against the log concentration of this compound.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the collagen-induced platelet aggregation. The reported IC₅₀ for this compound in rabbit platelets is 6.6 μM.
-
Signaling Pathways and Experimental Workflows
Collagen-Induced Platelet Activation and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by collagen binding to the GPVI receptor on platelets, leading to platelet aggregation, and the proposed point of inhibition by this compound.
Caption: Collagen-GPVI signaling pathway and this compound inhibition.
Experimental Workflow for Troubleshooting this compound Solubility
This workflow provides a logical sequence of steps to address precipitation issues when preparing working solutions of this compound.
Caption: Workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Optimizing Ro 09-0680 for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of Ro 09-0680 in in vitro assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary known activity?
This compound is a phenanthrene-3,4-dione, a type of tanshinone, isolated from the Chinese medicine Tan-Shen (Salvia miltiorrhiza).[1][2] Its primary and most well-characterized biological activity is the potent inhibition of collagen-induced platelet aggregation in rabbits, with a reported IC50 of 6.6 μM.[3][4][5]
2. What is the mechanism of action of this compound in inhibiting platelet aggregation?
This compound is known to inhibit platelet aggregation specifically induced by collagen. The binding of collagen to the glycoprotein (B1211001) VI (GPVI) receptor on the platelet surface initiates a signaling cascade. While the precise target of this compound within this pathway is not definitively established in the provided literature, inhibitors of this pathway often target key downstream signaling molecules such as spleen tyrosine kinase (Syk), phospholipase Cγ2 (PLCγ2), and components of the PI3K/Akt pathway.
3. What are the physical and chemical properties of this compound?
-
Molecular Formula: C₁₈H₁₆O₂
-
Molecular Weight: 264.32 g/mol
-
Solubility: Soluble in DMSO. Due to its hydrophobic nature as a tanshinone derivative, it is expected to have poor solubility in aqueous solutions and physiological buffers.
4. What concentration of this compound should I use in my in vitro assay?
The optimal concentration of this compound will depend on the specific assay and cell type. Based on its known IC50 for platelet aggregation, a good starting point for functional assays is in the low micromolar range.
-
Platelet Aggregation Assays: A starting concentration range of 1-25 µM is recommended to bracket the known IC50 of 6.6 µM.
-
Anti-inflammatory and Cytotoxicity Assays: For other potential applications, such as anti-inflammatory or cytotoxicity studies, a broader concentration range should be tested. Based on data for related tanshinone compounds, a starting range of 0.5 µM to 50 µM is advisable. Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound.
5. Are there any known off-target effects of this compound?
There is evidence to suggest that this compound may act as a partial agonist at the central benzodiazepine/GABAA receptor, with a reported IC50 of 11 µM in a flunitrazepam competition assay. Researchers should be aware of this potential off-target activity, especially when working with neuronal cells or tissues.
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Media
-
Problem: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium.
-
Cause: this compound is a hydrophobic molecule with poor water solubility. When a concentrated DMSO stock is diluted into an aqueous environment, the compound can "crash out" of solution.
-
Solutions:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% and preferably at or below 0.1%.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in pre-warmed (37°C) cell culture medium.
-
Method of Addition: Add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Solubility Testing: Before your main experiment, perform a simple solubility test. Prepare a serial dilution of this compound in your cell culture medium in a 96-well plate and visually inspect for precipitation after a short incubation at 37°C. This will help you determine the maximum soluble concentration for your experimental conditions.
-
Issue 2: Inconsistent or No Biological Activity
-
Problem: I am not observing the expected inhibitory effect of this compound in my assay.
-
Causes and Solutions:
-
Compound Instability: Ensure your this compound stock solution is stored correctly (typically at -20°C or -80°C) and protected from light. Prepare fresh dilutions in media for each experiment.
-
Sub-optimal Concentration: The effective concentration may be cell-type or assay-dependent. Perform a dose-response experiment to determine the optimal concentration range.
-
Precipitation: Even if not immediately visible, microscopic precipitation can reduce the effective concentration of the compound. Re-visit the solubility troubleshooting steps.
-
Assay Specificity: Confirm that your assay is sensitive to the expected mechanism of action. This compound is a collagen-induced platelet aggregation inhibitor; it may not be effective against other agonists or in other functional assays at similar concentrations.
-
Issue 3: Observed Cytotoxicity
-
Problem: this compound is causing significant cell death in my assay, even at low concentrations.
-
Causes and Solutions:
-
Inherent Cytotoxicity: Like many tanshinones, this compound may exhibit cytotoxic effects, particularly at higher concentrations and with longer incubation times.
-
Determine the Cytotoxic Threshold: Perform a standard cytotoxicity assay (e.g., MTT, LDH) with your specific cell line to determine the concentration at which this compound becomes toxic over your experimental timeframe.
-
Optimize Incubation Time: Consider reducing the incubation time of your experiment to minimize cytotoxic effects while still allowing for the desired biological activity to be observed.
-
DMSO Toxicity: Ensure the final DMSO concentration is not contributing to the observed cytotoxicity. Run a vehicle control with the highest concentration of DMSO used in your experiment.
-
Data Presentation: this compound In Vitro Activity
| Parameter | Assay | System | Value |
| IC50 | Collagen-Induced Platelet Aggregation | Rabbit Platelets | 6.6 µM |
| IC50 | Flunitrazepam Competition Binding | Central Benzodiazepine/GABAA Receptor | 11 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Based on the molecular weight of this compound (264.32 g/mol ), calculate the mass required to prepare a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, weigh out 2.64 mg of this compound.
-
Add the appropriate volume of DMSO to the weighed powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: General Procedure for Diluting this compound in Cell Culture Media
-
Thaw a fresh aliquot of the 10 mM this compound DMSO stock solution.
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare an intermediate dilution of this compound in pre-warmed medium. For example, to achieve a final concentration of 10 µM, you can make a 1:100 intermediate dilution of the 10 mM stock into the medium to get a 100 µM solution.
-
Add the intermediate dilution to your experimental wells containing cells and medium to achieve the final desired concentration. Ensure the final DMSO concentration remains below cytotoxic levels (e.g., for a final concentration of 10 µM from a 100 µM intermediate stock, you would add 1 part of the intermediate to 9 parts of medium in the well, resulting in a final DMSO concentration of 0.1% if the intermediate was made from a 10% DMSO stock).
Visualizations
References
- 1. Anti-inflammatory Activity of Tanshinone-Related Diterpenes from Perovskia artemisioides Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Tanshinone IIA in LPS-Stimulated RAW264.7 Macrophages via miRNAs and TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
Technical Support Center: Ro 09-0680 Platelet Aggregation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 09-0680 in platelet aggregation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in platelet aggregation studies?
A1: this compound is a potent inhibitor of collagen-induced platelet aggregation.[1] It is a diterpenoid quinone isolated from the traditional Chinese medicine Tan-Shen, derived from the root of Salvia miltiorrhiza.[2] Its primary use in research is to study the mechanisms of platelet activation and to investigate potential anti-thrombotic therapies.
Q2: What is the mechanism of action of this compound?
A2: this compound is a type of tanshinone. While its specific mechanism is not fully elucidated, related tanshinones, such as tanshinone IIA and cryptotanshinone (B1669641), have been shown to inhibit platelet aggregation by acting as antagonists of the P2Y12 receptor, a key receptor for ADP-mediated platelet activation.[3] This interference with P2Y12 signaling can also impact collagen-induced aggregation, as ADP is a secondary agonist released upon collagen stimulation. The inhibition of Erk-2 signaling pathways has also been implicated in the anti-platelet effects of tanshinones.
Q3: What is the IC50 of this compound?
A3: The reported half-maximal inhibitory concentration (IC50) of this compound for collagen-induced platelet aggregation in rabbit platelets is 6.6 x 10-6 M (6.6 µM).[1][2]
Q4: What is the recommended solvent for this compound?
A4: this compound, like other tanshinones, is a lipophilic compound with poor water solubility. Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing stock solutions. It is crucial to use a final DMSO concentration in the platelet aggregation assay that does not affect platelet function, typically ≤ 0.5%.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak inhibition of collagen-induced aggregation by this compound | Compound Instability: Tanshinones can be unstable in both DMSO and aqueous solutions over time. | - Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO for each experiment. - Avoid repeated freeze-thaw cycles. - Minimize the time the compound is in aqueous buffer before the assay. |
| Incorrect Concentration: The final concentration of this compound may be too low. | - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental conditions, starting from concentrations around the reported IC50 of 6.6 µM. | |
| Platelet Preparation Issues: Platelets may be pre-activated or have low viability. | - Ensure clean venipuncture and proper blood-to-anticoagulant ratio (9:1 with 3.2% sodium citrate). - Prepare platelet-rich plasma (PRP) by gentle centrifugation (e.g., 200 x g for 15 minutes). - Allow PRP to rest for at least 30 minutes at room temperature before use. | |
| High variability between replicates | Inconsistent Pipetting: Inaccurate pipetting of this compound, agonist, or platelets. | - Use calibrated pipettes and ensure proper pipetting technique. - Gently mix PRP before aliquoting. |
| Temperature Fluctuations: Platelets are sensitive to temperature changes. | - Maintain all solutions and platelets at a consistent temperature (typically 37°C) throughout the experiment. | |
| Unexpected inhibition of other agonists | Off-target effects: While primarily a collagen-induced inhibitor, tanshinones can also affect other signaling pathways. | - Test this compound against a panel of agonists (e.g., ADP, thrombin, arachidonic acid) to determine its specificity in your experimental system. - Note that related tanshinones have shown inhibitory effects on ADP-induced aggregation. |
| Precipitation of this compound in the assay | Poor Solubility: The compound may be coming out of solution in the aqueous assay buffer. | - Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed levels toxic to platelets (≤ 0.5%). - Visually inspect the solution for any precipitation before and during the assay. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (Collagen-induced) | 6.6 µM | |
| Vehicle | DMSO | |
| Working Concentration Range (based on related compounds) | 0.5 - 50 µM |
Experimental Protocols
Preparation of this compound Stock Solution
-
Dissolve this compound powder in high-quality, anhydrous DMSO to create a stock solution (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Discard any unused thawed aliquot.
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Platelet Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Centrifuge at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count in the PRP to approximately 2.5-3.0 x 108 platelets/mL using PPP.
-
Allow the PRP to rest at room temperature for at least 30 minutes.
-
-
Assay Procedure:
-
Pre-warm PRP and PPP to 37°C.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Add a small volume of PRP (e.g., 250 µL) to a cuvette with a stir bar.
-
Add the desired final concentration of this compound (or vehicle control - DMSO) to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a working concentration of collagen (e.g., 2-5 µg/mL).
-
Record the change in light transmission for at least 5-10 minutes.
-
Visualizations
Caption: Workflow for a typical platelet aggregation experiment with this compound.
Caption: Simplified signaling pathway of collagen-induced platelet aggregation and the potential inhibitory mechanism of this compound.
Caption: A logical troubleshooting workflow for common issues in this compound experiments.
References
Improving the stability of Ro 09-0680 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with Ro 09-0680.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of collagen-induced rabbit platelet aggregation with an IC50 of 6.6 μM.[1] It is a diterpene quinone derived from Salvia miltiorrhiza (Danshen).[2] Emerging evidence suggests that this compound may exert its effects through the inhibition of the PI3K/AKT signaling pathway, a critical pathway in cell survival and proliferation.[2]
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture. |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][3] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
3. What is the best solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound. To achieve a concentration of 6.77 mM (1.79 mg/mL), ultrasonic and warming to 80°C may be necessary. It is highly recommended to use a new, unopened bottle of DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact solubility.
4. Is there any quantitative data on the stability of this compound in different solutions or under various pH and temperature conditions?
Currently, there is a lack of publicly available, detailed quantitative stability data for this compound under various experimental conditions such as a range of pH values, temperatures, and in different aqueous solutions. It is recommended to prepare fresh solutions for each experiment or to use aliquots of a stock solution stored at -80°C for no longer than 6 months to ensure optimal activity. For critical applications, it is advisable to perform an in-house stability study using a validated analytical method like HPLC.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Question: I am observing a precipitate in my cell culture medium after adding my this compound stock solution. What could be the cause and how can I prevent this?
Answer: Precipitation of hydrophobic compounds like this compound in aqueous-based cell culture media is a common issue, often caused by "solvent shock" where the compound rapidly comes out of solution when the highly concentrated DMSO stock is diluted into the aqueous medium.
Troubleshooting Steps:
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Slow, Drop-wise Addition: Add the required volume of the DMSO stock solution to the pre-warmed media very slowly, drop-by-drop, while gently swirling or vortexing the media. This facilitates rapid and even dispersion.
-
Use Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in pre-warmed media or a sterile buffer like PBS before the final dilution into your culture vessel.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, to avoid both precipitation and solvent-induced cytotoxicity. Always include a vehicle-only (DMSO) control in your experiments.
-
Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation (cloudiness or particles) before adding it to your cells.
Issue 2: Inconsistent Experimental Results or Loss of Activity
Question: My experimental results with this compound are inconsistent, or the compound seems to have lost its activity. What are the possible reasons?
Answer: Inconsistent results or loss of activity can stem from issues with solution stability, storage, or experimental technique.
Troubleshooting Steps:
-
Stock Solution Age and Storage: Ensure your DMSO stock solution has not exceeded the recommended storage duration (6 months at -80°C or 1 month at -20°C). Avoid repeated freeze-thaw cycles by preparing and using single-use aliquots.
-
Freshly Prepared Working Solutions: Prepare working dilutions in your cell culture medium fresh for each experiment from a frozen stock aliquot. Do not store working solutions in aqueous media for extended periods.
-
pH of the Medium: While specific data for this compound is unavailable, the stability of similar compounds can be pH-dependent. Ensure the pH of your cell culture medium is stable and within the optimal range for your cells.
-
Interaction with Media Components: Although not documented for this compound, some compounds can interact with components in the cell culture serum or media, leading to reduced bioavailability or activity. If you suspect this, you could test the compound in a serum-free medium for a short duration, if your experimental design allows.
-
Analytical Verification: If the problem persists, you may consider verifying the concentration and purity of your stock solution using an analytical technique such as HPLC.
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions for In Vitro Experiments
This protocol provides a best-practice method for preparing this compound solutions to minimize precipitation and ensure consistency.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) cell culture medium or PBS
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath or heat block (optional, for warming to 80°C if necessary for initial solubilization)
Procedure:
Part A: Preparing a Concentrated Stock Solution (e.g., 10 mM in DMSO)
-
Calculate the required mass: Based on the molecular weight of this compound (264.32 g/mol ), calculate the mass needed for your desired stock concentration and volume.
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex thoroughly. If the compound does not fully dissolve, brief sonication or warming in a water bath up to 80°C can be applied. Ensure the vial is tightly capped during warming.
-
Visually confirm that all the powder has dissolved and the solution is clear.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, sterile aliquots in cryovials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Part B: Preparing a Working Solution for Cell Treatment (e.g., 10 µM)
-
Pre-warm the medium: Place your complete cell culture medium in a 37°C water bath.
-
Thaw the stock solution: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution:
-
To prepare a 10 µM working solution from a 10 mM stock, you will perform a 1:1000 dilution.
-
In a sterile conical tube, add the desired final volume of pre-warmed medium.
-
While gently swirling the tube, add the calculated volume of the 10 mM stock solution drop-by-drop. For example, to make 10 mL of a 10 µM solution, add 10 µL of the 10 mM stock to 10 mL of medium.
-
-
Mixing and Use:
-
Gently mix the final working solution by inverting the tube several times.
-
Visually inspect for any precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Signaling Pathways
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on AKT.
Experimental Workflows
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
References
Troubleshooting unexpected results with Ro 09-0680
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 09-0680. The information is designed to address specific issues that may arise during experimentation.
FAQs: General Information
Q1: What is this compound?
This compound is a potent inhibitor of collagen-induced platelet aggregation.[1][2] It is a natural product derived from Salvia miltiorrhiza (Danshen), a plant used in traditional Chinese medicine.[3][4] Chemically, it is identified as 2-isopropyl-8-methylphenanthrene-3,4-dione.[5]
Q2: What is the primary mechanism of action of this compound?
The primary established mechanism of action for this compound is the inhibition of platelet aggregation induced by collagen. The reported IC50 for this inhibition in rabbit platelet aggregation assays is 6.6 μM.
Q3: What are the physical and chemical properties of this compound?
Below is a summary of the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 87112-49-0 | |
| Molecular Formula | C18H16O2 | |
| Molecular Weight | 264.32 g/mol | |
| Appearance | Powder | |
| Solubility | Soluble in DMSO | |
| Purity | Typically >98% (HPLC) |
Q4: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In a solvent such as DMSO, it should also be stored at -20°C.
Troubleshooting Guides
This section addresses specific unexpected results you might encounter during your experiments with this compound.
Scenario 1: Inconsistent or No Inhibition of Platelet Aggregation
Question: I am not observing the expected inhibitory effect of this compound on collagen-induced platelet aggregation, or the results are highly variable between experiments. What could be the cause?
Possible Causes and Solutions:
-
Improper Sample Handling: Platelets are sensitive and can be activated during collection and preparation, leading to variable responses.
-
Solution: Ensure standardized and gentle procedures for blood collection and platelet-rich plasma (PRP) preparation. Avoid vigorous mixing and use appropriate anticoagulants.
-
-
Incorrect Reagent Concentration: The concentration of both this compound and the collagen used to induce aggregation are critical.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Verify the concentration of your collagen solution, as its potency can degrade over time.
-
-
Issues with Vehicle Solvent: The solvent used to dissolve this compound (e.g., DMSO) may affect platelet aggregation at certain concentrations.
-
Solution: Include a vehicle control in your experiments (e.g., PRP treated with the same concentration of DMSO without this compound) to account for any solvent-related effects.
-
-
Biological Variability: There can be significant donor-to-donor variability in platelet reactivity.
-
Solution: If possible, use platelets from the same donor for a set of comparative experiments. If using multiple donors, analyze the data to account for this variability.
-
Logical Relationship for Troubleshooting Inconsistent Inhibition
Scenario 2: Unexpected Cellular Effects Not Related to Platelet Aggregation
Question: I am observing changes in my cell-based assays (non-platelet) that are not expected. Could this compound have off-target effects?
Possible Causes and Solutions:
-
GABAA Receptor Interaction: There is some evidence to suggest that compounds structurally related to this compound may interact with the central benzodiazepine/GABAA receptor. This could lead to unexpected effects in neuronal or other cell types expressing this receptor.
-
Solution: If working with cell lines known to express GABAA receptors, consider if the observed effects are consistent with modulation of this receptor. You may need to perform specific assays to confirm this interaction, such as electrophysiology or competitive binding assays.
-
-
General Cytotoxicity: At high concentrations, many compounds can exhibit non-specific cytotoxic effects.
-
Solution: Perform a dose-response curve to determine the cytotoxic concentration of this compound in your specific cell line using an appropriate cell viability assay (e.g., MTT, LDH). Ensure your experimental concentrations are below the cytotoxic threshold.
-
-
Purity of the Compound: Impurities in the this compound sample could be responsible for the unexpected effects.
-
Solution: Verify the purity of your this compound sample using analytical techniques such as HPLC. If purity is a concern, consider obtaining a new, high-purity batch.
-
Signaling Pathway Implication of Potential Off-Target Effects
Experimental Protocols
Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol provides a general framework for assessing the inhibitory effect of this compound on collagen-induced platelet aggregation.
1. Materials:
-
This compound
-
DMSO (vehicle solvent)
-
Collagen (agonist)
-
Whole blood from healthy donors (in 3.2% sodium citrate)
-
Saline solution
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
2. Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect whole blood in tubes containing 3.2% sodium citrate.
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
3. Experimental Procedure:
-
Allow the aggregometer to warm up to 37°C.
-
Calibrate the instrument using PPP (100% aggregation) and PRP (0% aggregation).
-
Pre-incubate PRP samples with different concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 5-10 minutes) at 37°C.
-
Add collagen to the PRP to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
4. Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each sample.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Experimental Workflow for Platelet Aggregation Assay
References
Technical Support Center: Managing Off-Target Effects of Small Molecule Inhibitors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the small molecule inhibitor Ro 08-2750. While the inquiry was for "Ro 09-0680," there is a significant body of research on the off-target effects of the similarly named compound, Ro 08-2750, a known inhibitor of the Musashi (MSI) family of RNA-binding proteins. Given the context of controlling for off-target effects in a research setting, this guide will focus on Ro 08-2750.
A Note on Compound Names:
-
This compound is documented as a potent inhibitor of collagen-induced rabbit platelet aggregation.[1][2] It is derived from Salvia miltiorrhiza and is also known as 2-isopropyl-8-methylphenanthrene-3,4-dione.[3][4][5]
-
Ro 08-2750 is a non-peptide, reversible nerve growth factor (NGF) inhibitor that also functions as a selective inhibitor of MSI RNA-binding activity. It has been noted for its promiscuous binding to multiple RNA-binding proteins (RBPs), leading to potential off-target effects.
It is plausible that the query about controlling off-target effects pertains to Ro 08-2750, and this guide is structured accordingly.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ro 08-2750?
Ro 08-2750 was initially identified as a competitive inhibitor of the Musashi (MSI) family of RNA-binding proteins, specifically MSI2. It binds to the RNA recognition motif (RRM) of MSI2, displacing target mRNAs. Additionally, it is a non-peptide inhibitor of nerve growth factor (NGF), binding to the NGF dimer and selectively inhibiting its interaction with the p75NTR receptor at submicromolar concentrations.
Q2: What are the known off-target effects of Ro 08-2750?
Recent studies have revealed that Ro 08-2750 is not specific to MSI2 and interacts with a broad range of RNA-binding proteins (RBPs), particularly those containing RRM domains. This promiscuity means that cellular phenotypes observed upon Ro 08-2750 treatment may be independent of its effect on MSI2. For example, the cytotoxic effects of Ro 08-2750 in colon cancer cells were not diminished by the depletion of MSI2.
Q3: What are the initial steps to control for off-target effects?
The first step is to perform dose-response experiments to determine the minimal effective concentration for your desired phenotype. This minimizes the engagement of lower-affinity off-target proteins. Additionally, it is crucial to include proper negative and positive controls in your experiments.
Q4: How can I validate that the observed phenotype is due to the inhibition of my target of interest?
The "golden standard" for validating an inhibitor's target is a rescue experiment. This involves using a version of the target protein that is mutated to be resistant to the inhibitor. If the observed phenotype is reversed by the expression of the resistant mutant, it provides strong evidence that the effect is on-target.
Troubleshooting Guides
Issue 1: Unexpected or Pleiotropic Phenotypes
If you observe cellular effects that are not consistent with the known function of your primary target, it is likely due to off-target binding.
Troubleshooting Steps:
-
Conduct a Literature Review: Search for studies that have used Ro 08-2750 in similar model systems to see if comparable effects have been reported.
-
Perform Unbiased Proteomics: Techniques like thermal proteome profiling (TPP) or Proteome Integral Solubility Alteration (PISA) can identify the full spectrum of proteins that bind to Ro 08-2750 in your specific cellular context.
-
Use Structurally Unrelated Inhibitors: If available, use another inhibitor of your target that has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR to deplete your target protein. Compare the resulting phenotype to that of Ro 08-2750 treatment. A high degree of similarity suggests an on-target effect.
Issue 2: Lack of Phenotypic Rescue with a Resistant Mutant
If expressing a drug-resistant version of your target protein does not reverse the effects of Ro 08-2750, it is a strong indication that the phenotype is MSI2-independent.
Troubleshooting Steps:
-
Verify Resistant Mutant Expression and Function: Confirm that the resistant mutant is expressed at the appropriate level and is functional (e.g., capable of binding its RNA targets).
-
Analyze Global Gene Expression: Perform RNA-sequencing on cells treated with Ro 08-2750 and on cells where the target has been genetically depleted. Comparing the gene expression signatures can reveal the extent of the on-target effect.
-
Consider Alternative Hypotheses: The observed phenotype may be due to the inhibition of one or more of the other RBPs that Ro 08-2750 is known to bind.
Quantitative Data Summary
| Compound | Target | Assay | IC50 / KD | Reference |
| Ro 08-2750 | NGF | Binding to NGF dimer | ~ 1 µM (KD) | |
| Ro 08-2750 | MSI RNA-binding activity | FP assay | 2.7 µM (IC50) | |
| Ro 08-2750 | MSI2 | MicroScale Thermophoresis (MST) | 12.3 ± 0.5 µM (KD) | |
| Ro 08-2750 | Aldosterone Production | H295R cells | 1.50 ± 0.154 µM (IC50) | |
| Ro 08-2750 | Cortisol Production | H295R cells | 0.682 ± 0.056 µM (IC50) | |
| This compound | Rabbit Platelet Aggregation (Collagen-induced) | 6.6 µM (IC50) |
Key Experimental Protocols
Protocol 1: Validating On-Target Engagement using a Resistant Mutant
Objective: To determine if the phenotype observed with Ro 08-2750 is dependent on its interaction with the intended target (e.g., MSI2).
Methodology:
-
Generate a Resistant Mutant: Introduce a point mutation in the target protein's binding site for Ro 08-2750 that does not disrupt its normal function. For MSI2, a previously characterized Ro-resistant mutant can be used.
-
Cell Line Engineering: Create stable cell lines that express either the wild-type target protein or the resistant mutant. It is advisable to use cells where the endogenous target has been knocked out.
-
Dose-Response Treatment: Treat both cell lines with a range of Ro 08-2750 concentrations.
-
Phenotypic Analysis: Measure the phenotype of interest (e.g., cell viability, protein expression, signaling pathway activation) in both cell lines.
-
Data Interpretation: If the cells expressing the resistant mutant are insensitive to Ro 08-2750 treatment compared to the wild-type cells, the phenotype is likely on-target.
Protocol 2: High-Throughput Screening for Off-Target Identification
Objective: To identify other proteins that Ro 08-2750 may be binding to in a cellular context.
Methodology:
-
Assay Development: Utilize a high-throughput compatible assay such as Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to monitor the binding of a fluorophore-tagged ligand to a protein of interest.
-
Library Screening: Screen a library of known proteins (e.g., an RBP library) for their ability to be inhibited by Ro 08-2750 in the presence of their cognate ligand.
-
Hit Validation: Confirmed "hits" (proteins whose interaction with their ligand is disrupted by Ro 08-2750) should be further validated using secondary assays with different formats.
-
Dose-Response Analysis: Determine the IC50 of Ro 08-2750 for each validated off-target to understand its relative potency.
Visualizations
Caption: Workflow for validating on-target and investigating off-target effects.
Caption: On-target vs. off-target signaling of Ro 08-2750.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-(pentylsulfanyl)pyrimidine-4,6-diol — TargetMol Chemicals [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Phylogeny Analysis and Functional Characterizatiion of CYP76AHs from Salvia[v1] | Preprints.org [preprints.org]
Technical Support Center: Enhancing the Bioavailability of Ro 09-0680 for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the in vivo delivery of Ro 09-0680, a potent inhibitor of rabbit platelet aggregation. Due to its likely poor aqueous solubility, enhancing bioavailability is critical for successful in vivo studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and in vivo testing of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| R09-T01 | Precipitation of this compound in aqueous buffers or vehicle during formulation. | This compound is a lipophilic compound with low aqueous solubility. | 1. Co-solvent System: Utilize a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) and water. Determine the optimal solvent ratio that maintains solubility without causing toxicity. 2. pH Adjustment: Evaluate the effect of pH on the solubility of this compound, as it is a phenolic compound. Prepare buffers at different pH values (e.g., 6.5, 7.4, 8.0) to identify a range where solubility is maximized. 3. Use of Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL to form micelles that can encapsulate the compound and increase its apparent solubility. |
| R09-T02 | Low or variable plasma concentrations of this compound observed in pharmacokinetic studies. | Poor absorption from the gastrointestinal tract after oral administration due to low solubility and/or slow dissolution rate. | 1. Particle Size Reduction: Employ micronization or nano-milling techniques to increase the surface area of this compound, which can enhance its dissolution rate. 2. Amorphous Solid Dispersions (ASDs): Formulate this compound with a hydrophilic polymer (e.g., PVP, HPMC) to create an amorphous solid dispersion. This can prevent crystallization and improve dissolution. 3. Lipid-Based Formulations: Develop a self-emulsifying drug delivery system (SEDDS) or a lipid solution. These formulations can improve absorption by utilizing lipid absorption pathways. |
| R09-T03 | High variability in in vivo efficacy or pharmacokinetic data between individual animals. | Inconsistent drug absorption due to formulation instability or interaction with physiological factors. | 1. Formulation Optimization: Ensure the formulation is homogenous and stable. For suspensions, ensure uniform particle size and use a suitable suspending agent. For solutions, confirm the compound remains dissolved over the duration of the experiment. 2. Standardize Administration Protocol: Administer the formulation consistently with respect to animal fasting state and dosing volume. Food can significantly impact the absorption of lipophilic compounds. |
| R09-T04 | Suspected degradation of this compound in the formulation or in vivo. | The diketophenanthrene structure may be susceptible to chemical or metabolic degradation. | 1. Stability Studies: Conduct pre-formulation stability studies at different pH values and temperatures to identify conditions that minimize degradation. 2. Protect from Light: Store the compound and its formulations protected from light, as quinone-like structures can be photosensitive. 3. Route of Administration: If oral bioavailability remains low despite formulation efforts, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism, provided a suitable parenteral formulation can be developed. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: Based on available data, Dimethyl sulfoxide (B87167) (DMSO) is a suitable starting solvent for this compound.[1] For in vivo studies, it is crucial to use a vehicle that is well-tolerated by the animal model. A common approach is to prepare a concentrated stock solution in DMSO and then dilute it with an aqueous vehicle such as saline or a buffered solution, often containing a co-solvent or surfactant to maintain solubility.
Q2: How can I prepare an oral formulation of this compound for rodent studies?
A2: For a simple oral formulation, you can try the following approaches:
-
Suspension: If the required dose cannot be fully dissolved, a uniform suspension can be prepared. Micronize the this compound powder and suspend it in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween® 80).
-
Solution/Co-solvent System: Prepare a solution using a mixture of a biocompatible organic solvent and water. For example, a vehicle consisting of 10% DMSO, 40% PEG 400, and 50% water can be a good starting point. The final concentration of the organic solvents should be carefully considered to avoid toxicity.
Q3: What are the key parameters to assess when evaluating the bioavailability of different this compound formulations?
A3: In a pharmacokinetic study, the primary parameters to determine are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
F (Bioavailability): The fraction of the administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
The following table can be used to compare the pharmacokinetic parameters of different formulations.
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (F%) |
| Formulation A | ||||||
| Formulation B | ||||||
| IV Solution | IV | 100 |
Q4: Are there any known signaling pathways associated with this compound?
A4: this compound is known to be a potent inhibitor of collagen-induced rabbit platelet aggregation.[2][3][4][5] The signaling pathway for collagen-induced platelet activation is complex, involving receptors like GPVI and integrin α2β1, leading to downstream signaling cascades that result in platelet activation and aggregation. The precise target of this compound within this pathway is not explicitly detailed in the provided search results.
Caption: Potential inhibition point of this compound in platelet aggregation.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation
Objective: To prepare an ASD of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Dichloromethane (DCM) or other suitable volatile solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Polymer Selection: Choose a suitable polymer (e.g., PVP K30).
-
Solubilization: Dissolve this compound and the polymer in a common volatile solvent (e.g., DCM) in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared ASD for its amorphous nature (using techniques like XRD or DSC) and dissolution properties.
References
Ro 09-0680 assay variability and reproducibility challenges
Welcome to the technical support center for Ro 09-0680. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in platelet aggregation and GABAA receptor binding assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
A1: this compound, also known as 2-isopropyl-8-methylphenanthrene-3,4-dione, is a natural compound isolated from Salvia miltiorrhiza (Danshen). Its primary reported biological activities are the potent inhibition of collagen-induced platelet aggregation in rabbits, with a reported IC50 of 6.6 μM, and partial agonistic activity at the central benzodiazepine/GABAA receptor.[1]
Q2: I am observing high variability in my collagen-induced platelet aggregation inhibition assays with this compound. What are the common causes?
A2: High variability in platelet aggregation assays is a common challenge. Key factors include:
-
Donor Variability: Platelet reactivity can vary significantly between donors due to genetic factors, diet, and medication history. It is crucial to screen donors and exclude those who have recently taken antiplatelet medications.
-
Sample Preparation: Improper blood collection techniques, incorrect anticoagulant-to-blood ratio, and inadequate mixing can pre-activate platelets. The age of the platelet-rich plasma (PRP) is also critical; assays should be performed within a consistent and short timeframe after blood collection.
-
Reagent Preparation and Handling: The concentration and quality of the collagen used as an agonist are critical. Prepare fresh agonist solutions for each experiment. This compound, as a natural compound, may have solubility and stability issues in aqueous buffers. Ensure complete solubilization, typically in a small amount of DMSO before further dilution, and protect from light if it is light-sensitive.
-
Instrument Settings: Ensure the aggregometer is properly calibrated with platelet-poor plasma (PPP) and PRP for 100% and 0% aggregation, respectively. Maintain a constant temperature (37°C) and stirring speed.
Q3: My this compound solution appears to have precipitated in the assay buffer. How can I address this?
A3: this compound is a hydrophobic molecule and may have limited solubility in aqueous buffers. To avoid precipitation, prepare a concentrated stock solution in an appropriate organic solvent like DMSO. For the final assay concentration, ensure the final percentage of the organic solvent is low (typically less than 0.5%) and consistent across all experimental and control wells to minimize solvent effects on platelet function. A vehicle control with the same final solvent concentration is essential.
Q4: What is the reported IC50 value for this compound's effect on GABAA receptors?
A4: this compound has been reported to act as a partial agonist at the central benzodiazepine/GABAA receptor with an IC50 of 11 µM in a flunitrazepam competition assay.
Troubleshooting Guides
Collagen-Induced Platelet Aggregation Assay
| Problem | Potential Cause | Troubleshooting Steps |
| No or Weak Platelet Aggregation in Control Group | 1. Inactive Collagen: Collagen may have degraded due to improper storage or handling. 2. Low Platelet Count or Poor Platelet Quality: Issues with blood collection or PRP preparation. 3. Instrument Malfunction: Incorrect settings for temperature or stirring. | 1. Use fresh or properly stored collagen. Prepare a new working solution. 2. Verify platelet count in PRP. Review and standardize blood collection and centrifugation procedures. 3. Confirm instrument is set to 37°C and the stir bar is functioning correctly. Recalibrate with fresh PPP and PRP. |
| High Variability Between Replicates | 1. Inconsistent Pipetting: Inaccurate volumes of PRP, agonist, or inhibitor. 2. Temperature Fluctuations: Inconsistent temperature of PRP or reagents. 3. Incomplete Mixing: Inadequate mixing of this compound or collagen in the cuvette. | 1. Use calibrated pipettes and ensure proper technique. 2. Pre-warm PRP and all reagents to 37°C before starting the assay. 3. Ensure the stir bar is rotating at the correct speed and that reagents are added to the stirring PRP for immediate and uniform distribution. |
| Inconsistent Inhibition by this compound | 1. Compound Precipitation: this compound may be precipitating out of the assay buffer. 2. Donor-to-Donor Variability: Differences in platelet sensitivity to inhibition. 3. Inconsistent Incubation Time: Varying pre-incubation times of platelets with this compound. | 1. Visually inspect for precipitation. Optimize the final solvent concentration and consider using a stabilizing agent if compatible with the assay. 2. If possible, use platelets from a consistent pool of donors or increase the number of donors to account for biological variability. 3. Standardize the pre-incubation time of this compound with the PRP before adding the collagen agonist. |
GABAA Receptor Binding Assay
| Problem | Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding | 1. Inadequate Washing: Insufficient washing of the membrane preparation or filters. 2. Radioligand Sticking to Filters: The radioligand may have high affinity for the filter material. 3. Incorrect Blocking Agent: The blocking agent used to define non-specific binding may not be effective. | 1. Increase the number and volume of washes during membrane preparation and after filtration. 2. Pre-soak filters in a suitable buffer (e.g., containing polyethyleneimine) to reduce non-specific binding. 3. Ensure the concentration of the competing ligand (e.g., unlabeled GABA or a known benzodiazepine) is sufficient to fully displace the radioligand from the specific binding sites. |
| Low Specific Binding | 1. Degraded Receptor Preparation: Improper storage or handling of the brain membrane preparation. 2. Inactive Radioligand: The radiolabeled ligand may have degraded. 3. Suboptimal Assay Conditions: Incorrect incubation time, temperature, or buffer composition. | 1. Prepare fresh membrane homogenates and store them appropriately at -80°C in small aliquots. 2. Check the expiration date and storage conditions of the radioligand. 3. Optimize incubation time and temperature to reach equilibrium. Ensure the buffer pH and ionic strength are optimal for receptor binding. |
| Poor Reproducibility of this compound Inhibition Curve | 1. Compound Solubility Issues: this compound may not be fully dissolved at higher concentrations. 2. Inaccurate Serial Dilutions: Errors in preparing the dilution series of this compound. | 1. Prepare the highest concentration of this compound in 100% DMSO and then perform serial dilutions. Ensure the final DMSO concentration is consistent across all wells. 2. Use calibrated pipettes and perform dilutions carefully. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
| Assay Type | Target | Agonist/Ligand | Reported IC50 | Reference |
| Platelet Aggregation | Platelet Aggregation Inhibition | Collagen | 6.6 µM | [1] |
| Receptor Binding | Central Benzodiazepine/GABAA Receptor | Flunitrazepam (competition) | 11 µM |
Experimental Protocols
Protocol 1: Collagen-Induced Platelet Aggregation Assay
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Draw whole blood from healthy, consenting donors (who have not taken antiplatelet medication for at least 10 days) into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio). b. Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP. c. Transfer the upper PRP layer to a new tube. d. Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP. e. Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP. f. Allow the PRP to rest for at least 30 minutes at room temperature before use.
2. Preparation of this compound and Collagen Solutions: a. Prepare a stock solution of this compound in DMSO. Make serial dilutions to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%. b. Reconstitute fibrillar collagen according to the manufacturer's instructions to a stock concentration (e.g., 1 mg/mL). Further dilute in saline to the desired working concentration (e.g., 2-5 µg/mL).
3. Aggregation Measurement: a. Set up the light transmission aggregometer to 37°C. b. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP. c. Place a cuvette containing the standardized PRP and a stir bar into the sample well and allow it to equilibrate for 2-5 minutes. d. Add the desired volume of this compound solution or vehicle (DMSO) to the PRP and incubate for a standardized time (e.g., 5 minutes) with stirring. e. Add the collagen solution to initiate aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes). f. The percentage of inhibition is calculated relative to the vehicle control.
Protocol 2: GABAA Receptor Radioligand Binding Assay
1. Membrane Preparation: a. Homogenize rat cerebral cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction. d. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. e. Resuspend the final pellet in a suitable buffer and determine the protein concentration.
2. Binding Assay: a. The assay is performed in a final volume of 250 µL in a 96-well plate. b. To each well, add the membrane preparation, the radioligand (e.g., [³H]-Flunitrazepam at a concentration near its Kd), and varying concentrations of this compound or vehicle control. c. To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled competing ligand (e.g., clonazepam). d. Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). e. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. f. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand. g. Measure the radioactivity retained on the filters using a scintillation counter. h. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 of this compound is determined by non-linear regression analysis of the competition curve.
Visualizations
Caption: Proposed signaling pathway of collagen-induced platelet aggregation and potential points of inhibition by this compound.
Caption: Troubleshooting workflow for this compound platelet aggregation assays.
References
Technical Support Center: Ro 09-0680 Animal Model Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the delivery of Ro 09-0680 in animal models. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 2-isopropyl-8-methylphenanthrene-3,4-dione, is a potent inhibitor of collagen-induced platelet aggregation.[1][2] It is a lipophilic tanshinone isolated from the traditional Chinese medicine Tan-Shen (Salvia miltiorrhiza).[3] Its primary mechanism involves the inhibition of pathways leading to platelet activation and aggregation initiated by collagen.
Q2: What are the common challenges in delivering this compound in animal models?
The primary challenge with this compound is its lipophilic nature, which leads to poor aqueous solubility.[3] This can result in low oral bioavailability and difficulties in preparing stable formulations for parenteral administration.[3] Researchers may encounter issues with vehicle selection, compound precipitation, and inconsistent drug exposure.
Q3: What are the recommended vehicles for formulating this compound?
Given its solubility in DMSO, a common starting point for in vivo formulations is to dissolve this compound in DMSO and then dilute it with a suitable aqueous vehicle such as saline or corn oil. For oral administration, lipid-based formulations can enhance absorption and bioavailability. For intravenous administration, emulsion-based formulations have been used for other tanshinones and could be a viable strategy for this compound.
Q4: What are the typical routes of administration for this compound in animal models?
Common routes of administration for lipophilic compounds like this compound in animal models include:
-
Intravenous (IV) injection: Provides immediate and complete bioavailability.
-
Oral gavage (PO): A common route for preclinical studies, though bioavailability may be limited due to the compound's lipophilicity.
-
Intraperitoneal (IP) injection: Often used as an alternative to IV administration, providing systemic exposure.
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability
Symptoms:
-
Low or undetectable plasma concentrations of this compound after oral administration.
-
High variability in plasma levels between animals.
-
Lack of a dose-dependent pharmacological effect.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Solubility in GI Fluids | Formulate this compound in a lipid-based vehicle such as sesame oil, corn oil, or a self-microemulsifying drug delivery system (SMEDDS) to improve solubilization and absorption. |
| First-Pass Metabolism | Co-administration with an inhibitor of relevant metabolic enzymes (if known) may increase systemic exposure. However, this can complicate data interpretation. |
| Compound Precipitation in the GI Tract | Ensure the formulation is stable upon dilution with aqueous media. Sonication or the use of co-solvents and surfactants can help maintain solubility. |
Issue 2: Formulation Instability and Precipitation (IV/IP Administration)
Symptoms:
-
Visible precipitation in the formulation before or during administration.
-
Clogged needles during injection.
-
Local irritation or inflammation at the injection site.
Possible Causes and Solutions:
| Cause | Solution |
| Exceeding Solubility Limit in the Vehicle | Decrease the final concentration of this compound. Prepare a more dilute solution and adjust the injection volume accordingly, staying within the recommended volume limits for the animal model. |
| Incompatible Vehicle Components | If using a co-solvent system (e.g., DMSO/saline), ensure the final concentration of the organic solvent is low enough to prevent precipitation and minimize toxicity. A typical final DMSO concentration for IV injection in rodents is <5%. |
| Temperature Effects | Prepare the formulation at room temperature or slightly warm it to aid dissolution, but ensure it remains stable at the temperature of administration. |
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic parameters for different delivery routes of this compound in a rat model, based on general knowledge of tanshinone pharmacokinetics.
| Parameter | Intravenous (IV) | Oral Gavage (PO) | Intraperitoneal (IP) |
| Dose | 5 mg/kg | 20 mg/kg | 10 mg/kg |
| Bioavailability (%) | 100 | ~15 | ~70 |
| Tmax (h) | 0.1 | 1.5 | 0.5 |
| Cmax (ng/mL) | 1500 | 250 | 800 |
| Half-life (h) | 2.5 | 3.0 | 2.8 |
Note: This data is illustrative and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Intravenous (IV) Tail Vein Injection in Rats
Materials:
-
This compound
-
DMSO (sterile, injectable grade)
-
Sterile saline (0.9% NaCl)
-
27-30 gauge needles and 1 mL syringes
-
Rat restrainer
-
Heat lamp
Procedure:
-
Prepare the dosing solution. Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL).
-
On the day of dosing, dilute the stock solution with sterile saline to the final desired concentration (e.g., 1 mg/mL). The final DMSO concentration should not exceed 5%. Vortex and sonicate briefly to ensure complete dissolution.
-
Weigh the rat to determine the correct injection volume.
-
Warm the rat's tail using a heat lamp to dilate the lateral tail veins.
-
Place the rat in a restrainer.
-
Disinfect the tail with an alcohol wipe.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the calculated volume of the dosing solution.
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitor the animal for any adverse reactions.
Protocol 2: Oral Gavage in Mice
Materials:
-
This compound
-
Vehicle (e.g., corn oil with 5% DMSO)
-
Flexible plastic or rigid metal feeding needle (gavage needle)
-
1 mL syringe
Procedure:
-
Prepare the dosing solution. Dissolve this compound in the vehicle to the desired concentration. Ensure the solution is homogenous.
-
Weigh the mouse to calculate the administration volume.
-
Gently restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus to the predetermined depth.
-
Administer the solution slowly and steadily.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Visualizations
Caption: Simplified signaling pathway of collagen-induced platelet aggregation and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies of this compound.
Caption: A logical troubleshooting workflow for this compound delivery issues.
References
Validation & Comparative
Potency Showdown: Ro 09-0680 Demonstrates 30-Fold Greater Inhibition of Platelet Aggregation Than Papaverine
In the realm of platelet aggregation inhibitors, the experimental compound Ro 09-0680 has been shown to be significantly more potent than the established vasodilator and smooth muscle relaxant, papaverine (B1678415). Specifically, in studies of collagen-induced platelet aggregation in rabbits, this compound exhibited an inhibitory concentration (IC50) of 6.6 µM, a potency reported to be 30 times greater than that of papaverine in the same experimental setup.[1][2] This substantial difference in potency underscores their distinct pharmacological profiles and potential therapeutic applications.
This comparison guide delves into the available experimental data, outlines the methodologies used to determine their respective potencies, and explores the underlying signaling pathways through which these compounds exert their effects.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key quantitative data comparing the potency of this compound and papaverine in the inhibition of collagen-induced rabbit platelet aggregation.
| Compound | IC50 (Collagen-Induced Rabbit Platelet Aggregation) | Relative Potency |
| This compound | 6.6 µM | 30-fold more potent than papaverine |
| Papaverine | Not explicitly stated, but inferred to be ~198 µM | Baseline |
Mechanism of Action: A Tale of Two Pathways
The divergent potencies of this compound and papaverine can be attributed to their distinct mechanisms of action at the molecular level.
Papaverine: A Non-Selective Phosphodiesterase Inhibitor
Papaverine's primary mechanism of action involves the non-selective inhibition of phosphodiesterase (PDE) enzymes.[3][4] PDEs are responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in intracellular signaling. By inhibiting PDEs, papaverine leads to an accumulation of intracellular cAMP and cGMP.[4] In platelets, elevated levels of cAMP and cGMP activate protein kinase A (PKA) and protein kinase G (PKG) respectively, which in turn phosphorylate various downstream targets. This cascade of events ultimately leads to a decrease in intracellular calcium levels and inhibition of platelet aggregation. Papaverine's action is not limited to platelets; its vasodilatory effects on smooth muscle are also mediated through this pathway.
This compound: An Emerging Inhibitor with a Less Defined Path
The precise mechanism of action for this compound in the context of platelet aggregation is not as well-elucidated as that of papaverine. This compound is a diterpenoid compound isolated from Salvia miltiorrhiza (Danshen), a herb used in traditional Chinese medicine. While its potent anti-platelet activity is established, the specific molecular targets within the platelet signaling cascade have not been definitively identified in the available literature. Further research is required to determine if this compound also acts as a PDE inhibitor or if it targets other key components of the platelet activation pathway, such as collagen receptors (e.g., GPVI), downstream signaling molecules, or the machinery of platelet granule release.
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways involved in platelet aggregation and the points of intervention for papaverine.
Caption: Signaling pathway of papaverine's inhibitory effect on platelet aggregation.
Experimental Protocols
The direct comparison of this compound and papaverine was conducted using a collagen-induced rabbit platelet aggregation assay. While the complete, detailed protocol from the original 1983 study by Onitsuka et al. is not fully available, a general methodology for such an assay is outlined below, based on standard practices.
Objective: To determine the concentration-dependent inhibitory effect of test compounds (this compound and papaverine) on platelet aggregation induced by collagen in rabbit platelet-rich plasma.
Materials:
-
Male New Zealand white rabbits
-
Anticoagulant solution (e.g., 3.8% sodium citrate)
-
Collagen solution (agonist)
-
Test compounds: this compound and papaverine, dissolved in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer
Procedure:
-
Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
-
Blood is drawn from the central ear artery of the rabbits into syringes containing an anticoagulant (e.g., 1 part 3.8% sodium citrate (B86180) to 9 parts blood).
-
The citrated blood is then centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
-
Platelet Aggregation Assay:
-
The PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
A baseline reading of light transmission through the PRP is established.
-
A specific volume of the test compound (this compound or papaverine) at various concentrations, or its vehicle control, is added to the PRP and incubated for a short period (e.g., 1-5 minutes).
-
Platelet aggregation is then induced by adding a standard concentration of collagen.
-
The change in light transmission is recorded over time as the platelets aggregate. The maximum aggregation percentage is determined.
-
-
Data Analysis:
-
The percentage of inhibition of aggregation is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits 50% of the maximal aggregation, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the platelet aggregation assay.
Conclusion
The available data clearly indicate that this compound is a substantially more potent inhibitor of collagen-induced rabbit platelet aggregation than papaverine. While papaverine's mechanism as a non-selective phosphodiesterase inhibitor is well-established, the precise molecular target of this compound remains to be fully elucidated. The significant potency of this compound suggests a highly specific interaction within the platelet activation cascade, warranting further investigation to uncover its therapeutic potential as an anti-platelet agent. Future studies should focus on delineating the exact mechanism of action of this compound, which could pave the way for the development of novel and more effective anti-thrombotic therapies.
References
A Comparative Analysis of Ro 09-0680 and Other Tanshinones in Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the platelet-inhibiting effects of Ro 09-0680 and other prominent tanshinones, including tanshinone IIA, cryptotanshinone, and 15,16-dihydrotanshinone I. The information is compiled from various experimental studies to offer a comprehensive overview for research and development purposes.
Quantitative Comparison of Platelet Inhibition
The following table summarizes the available quantitative data on the inhibitory effects of this compound and other tanshinones on platelet aggregation. It is important to note that the experimental conditions, such as the platelet source and the agonist used to induce aggregation, vary between studies, which may affect the direct comparability of the IC50 values.
| Compound | Agonist | Platelet Source | IC50 Value | Reference(s) |
| This compound | Collagen | Rabbit | 6.6 μM | [1][2][3] |
| 15,16-Dihydrotanshinone I | Collagen | Rabbit (washed) | 8.7 ± 5.6 μM | [4] |
| Tanshinone IIA | ADP | Rat | Concentration-dependent inhibition (0.5–50 μM) | [5] |
| Collagen | Newborn Piglet (in vivo) | Less active than against ADP; specific IC50 not reported | ||
| Cryptotanshinone | ADP | Rat | Concentration-dependent inhibition | |
| Collagen | Human | Inhibits aggregation; specific IC50 not reported |
Mechanisms of Action and Signaling Pathways
The antiplatelet activity of these tanshinones is mediated through various signaling pathways. Below are diagrams illustrating the currently understood mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 87112-49-0 [chemicalbook.com]
- 4. 15,16-dihydrotanshinone I, a major component from Salvia miltiorrhiza Bunge (Dansham), inhibits rabbit platelet aggregation by suppressing intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unina.it [iris.unina.it]
Unraveling the Target Engagement of Ro 09-0680: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ro 09-0680's performance in cellular target engagement, supported by experimental data and detailed methodologies. We explore its dual activity as a GABAA receptor modulator and an inhibitor of platelet aggregation, offering insights into its potential mechanisms of action.
This compound, chemically identified as 2-isopropyl-8-methylphenanthrene-3,4-dione, is a compound isolated from the medicinal plant Salvia miltiorrhiza (Danshen). It has demonstrated biological activity in two distinct cellular contexts: as a partial agonist of the central benzodiazepine (B76468)/GABAA receptor and as an inhibitor of collagen-induced platelet aggregation. This guide delves into the validation of its target engagement in cells, presenting comparative data and experimental protocols to facilitate further research and drug development.
Comparative Analysis of this compound and Alternative Compounds
To understand the unique profile of this compound, it is essential to compare its activity with other well-characterized compounds that act on similar targets.
| Compound | Target(s) | Reported IC50/EC50 | Cellular Effect |
| This compound | GABAA Receptor (Benzodiazepine Site) | 11 µM (IC50, Flunitrazepam competition) | Partial Agonist |
| Collagen-Induced Platelet Aggregation | 6.6 µM (IC50) | Inhibition | |
| Diazepam | GABAA Receptor (Benzodiazepine Site) | ~5-100 nM (Kd, subtype dependent) | Positive Allosteric Modulator |
| Picrotoxin | GABAA Receptor (Chloride Channel Pore) | ~1-10 µM (IC50) | Non-competitive Antagonist |
| Pimpinellin | Collagen-Induced Platelet Aggregation (GPVI signaling pathway) | Not specified | Inhibitor |
| Aspirin | Cyclooxygenase-1 (COX-1) | ~30-150 µM (IC50) | Irreversible Inhibitor of Platelet Aggregation |
Experimental Protocols for Target Validation
GABAA Receptor Binding Assay (Radioligand Displacement)
This protocol is designed to validate the binding of this compound to the benzodiazepine site on the GABAA receptor in cell membranes.
Materials:
-
Cell line expressing GABAA receptors (e.g., HEK293 cells transfected with GABAA receptor subunits)
-
[³H]-Flunitrazepam (radioligand)
-
This compound
-
Diazepam (positive control)
-
Clonazepam (for non-specific binding determination)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing GABAA receptors.
-
Homogenize cells in ice-cold buffer and centrifuge to pellet membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Resuspend the final pellet in binding buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of [³H]-Flunitrazepam to each well.
-
Add increasing concentrations of this compound or Diazepam (for competition curve).
-
For non-specific binding, add a high concentration of Clonazepam.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at 4°C for 60 minutes.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Collagen-Induced Platelet Aggregation Assay
This protocol assesses the inhibitory effect of this compound on platelet aggregation.
Materials:
-
Freshly drawn human or rabbit blood
-
Platelet-rich plasma (PRP)
-
Collagen
-
This compound
-
Aspirin (positive control)
-
Saline (vehicle control)
-
Platelet aggregometer
Procedure:
-
PRP Preparation:
-
Collect blood in tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed to obtain PRP.
-
-
Aggregation Assay:
-
Pre-warm the PRP to 37°C in the aggregometer cuvettes with a stir bar.
-
Add this compound, Aspirin, or vehicle control to the PRP and incubate for a specified time.
-
Add collagen to induce platelet aggregation.
-
Monitor the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of aggregation is calculated from the change in light transmission.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizing the Molecular Pathways
To better understand the potential mechanisms of action of this compound, the following diagrams illustrate the relevant signaling pathways.
Caption: Collagen-induced platelet aggregation pathway.
Caption: Proposed mechanism of this compound in platelets.
Concluding Remarks
The available evidence suggests that this compound possesses a fascinating dual activity, targeting both the GABAA receptor and the machinery of platelet aggregation. The discovery of functional GABAA receptors on platelets provides a plausible link between these two effects, suggesting that this compound may inhibit platelet aggregation through its modulation of the platelet GABAA receptor, subsequently impacting intracellular calcium signaling.
Further research is warranted to elucidate the precise molecular interactions and downstream signaling events. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to validate its target engagement in relevant cellular and physiological contexts. The continued exploration of such multi-target compounds is crucial for the development of novel therapeutics with unique pharmacological profiles.
Cross-species comparison of Ro 09-0680's antiplatelet activity
Ro 09-0680, a potent inhibitor of collagen-induced platelet aggregation, has demonstrated significant antiplatelet effects, primarily in rabbit models. This guide provides a comparative overview of this compound's activity, alongside other antiplatelet agents, and details the experimental protocols used for such evaluations. The information is intended for researchers, scientists, and professionals in drug development.
Cross-Species Comparison of Antiplatelet Activity
This compound has been identified as a potent inhibitor of collagen-induced platelet aggregation in rabbits, with a reported IC50 value of 6.6 μM.[1][2][3] The compound, chemically identified as 2-isopropyl-8-methylphenanthrene-3,4-dione, was originally isolated from the Chinese medicinal plant Tan-Shen (Salvia miltiorrhiza).[3]
| Compound | Species | Agonist | IC50 / Inhibition | Citation |
| This compound | Rabbit | Collagen | 6.6 μM | [1] |
| Aspirin | Human | Arachidonic Acid | 26.0 µM | |
| Aspirin | Guinea Pig | ADP, Collagen | - | |
| Apigenin | Human | Arachidonic Acid | 52.3 µM | |
| Apigenin | Human | ADP | 127.4 µM | |
| Quercetin | Human | Arachidonic Acid | Moderate Activity | |
| Kaempferol | Human | Arachidonic Acid | Moderate Activity | |
| Orbofiban (active form) | Guinea Pig | ADP, Collagen | 0.03-1 µM | |
| Br-NBP | Rat | Arachidonic Acid | 84 μM |
Experimental Protocols
The evaluation of in vitro antiplatelet activity is commonly performed using light transmission aggregometry (LTA). The following is a detailed methodology for a typical collagen-induced platelet aggregation assay.
Protocol for In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
-
Collect fresh whole blood from the study species into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture.
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
Carefully aspirate the upper layer of PRP and transfer it to a separate tube.
-
Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2,500 x g) for 15 minutes. PPP is used to set the baseline (100% aggregation) in the aggregometer.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.
2. Platelet Aggregation Assay:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a magnetic stir bar.
-
Add the test compound (e.g., this compound dissolved in a suitable vehicle like DMSO) or the vehicle control to the PRP and incubate for a specified period (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a specific concentration of a platelet agonist, such as collagen.
-
Record the change in light transmission through the PRP suspension for a set duration (e.g., 7-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
3. Data Analysis:
-
The maximum percentage of platelet aggregation is calculated from the aggregation curve, with the light transmission of PPP representing 100% aggregation and that of PRP representing 0% aggregation.
-
To determine the IC50 value, plot the percentage of inhibition of platelet aggregation against different concentrations of the test compound. The IC50 is the concentration of the compound that inhibits 50% of the maximum platelet aggregation.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in the assessment of antiplatelet agents, the following diagrams have been generated.
Caption: Signaling pathway of collagen-induced platelet aggregation.
Caption: Workflow for assessing in vitro antiplatelet activity.
References
Independent Verification of Ro 09-0680's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of Ro 09-0680, a potent inhibitor of collagen-induced platelet aggregation, with alternative compounds. The information presented is supported by experimental data from publicly available scientific literature to aid in research and drug development.
Executive Summary
This compound, identified as 2-isopropyl-8-methylphenanthrene-3,4-dione and isolated from Salvia miltiorrhiza (Danshen), is a notable inhibitor of collagen-induced platelet aggregation.[1][2][3][4] Its primary reported activity is the inhibition of rabbit platelet aggregation induced by collagen, with a half-maximal inhibitory concentration (IC50) of 6.6 μM.[5] This guide delves into the available data on this compound's mechanism of action, compares it with other platelet aggregation inhibitors, and provides detailed experimental protocols for independent verification.
Comparative Analysis of Platelet Aggregation Inhibitors
The primary mechanism of this compound is the inhibition of collagen-induced platelet aggregation. For a comprehensive understanding, it is compared with Papaverine (B1678415), another known platelet aggregation inhibitor, and other related tanshinone compounds.
| Compound | Target/Mechanism | Agonist | Species | IC50 | Reference |
| This compound | Collagen-Induced Aggregation Inhibitor | Collagen | Rabbit | 6.6 μM | |
| Papaverine | Phosphodiesterase (PDE) Inhibitor; α2-Adrenergic Receptor Antagonist | ADP | Canine | 11 ± 3.6 μM | |
| Collagen | Human | ~30-100 μM (estimated) | |||
| Tanshinone IIA | P2Y12 Receptor Antagonist (computational prediction) | ADP | Rat | Not specified | |
| Cryptotanshinone (B1669641) | P2Y12 Receptor Antagonist (computational prediction) | ADP | Rat | Concentration-dependent inhibition |
Note: A direct, head-to-head comparative study of this compound and Papaverine on collagen-induced platelet aggregation under identical experimental conditions was not found in the reviewed literature. The IC50 for Papaverine against collagen is an estimation based on graphical data showing significant inhibition at 30 µM and near-complete inhibition at 100 µM. One source states this compound is 30 times more potent than papaverine in inhibiting collagen-induced platelet aggregation.
Signaling Pathways and Potential Mechanisms of Action
Collagen-induced platelet activation is a complex process initiated by the binding of collagen to the glycoprotein (B1211001) VI (GPVI) receptor on the platelet surface. This triggers a signaling cascade that ultimately leads to platelet aggregation and thrombus formation.
While the precise molecular target of this compound within this pathway remains to be fully elucidated, its potent inhibition of collagen-induced aggregation suggests it may interfere with GPVI signaling, downstream calcium mobilization, or the arachidonic acid pathway leading to thromboxane A2 (TXA2) production. Other tanshinones have been computationally predicted to interact with the P2Y12 receptor, a key component in ADP-induced aggregation, suggesting a potential alternative or additional mechanism for this compound. Papaverine, in contrast, is known to inhibit phosphodiesterases (PDEs), leading to increased intracellular cyclic AMP (cAMP) levels, which in turn inhibits platelet activation.
Experimental Protocols for Independent Verification
To facilitate further research, detailed protocols for key in vitro assays are provided below.
Preparation of Platelet-Rich Plasma (PRP)
References
- 1. researchgate.net [researchgate.net]
- 2. Tanshinone IIA prevents platelet activation and down-regulates CD36 and MKK4/JNK2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Two phasic generation of thromboxane A2 by the action of collagen on rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of tanshinone IIA and cryptotanshinone in platelet anti-aggregating effects: an integrated study of pharmacology and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Ro 09-0680 and Other Salvia miltiorrhiza Extracts in Preclinical Research
An in-depth comparison of the pharmacological activities of tanshinones and salvianolic acids, the primary bioactive constituents of Salvia miltiorrhiza. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative efficacy, supported by experimental data and detailed methodologies.
Salvia miltiorrhiza, also known as Danshen, is a staple in traditional Chinese medicine, revered for its therapeutic properties in treating a range of ailments, particularly cardiovascular diseases. The medicinal efficacy of this plant is primarily attributed to two major classes of chemical compounds: the lipophilic tanshinones and the hydrophilic salvianolic acids (phenolic acids). Among the numerous tanshinones, Ro 09-0680, chemically identified as 2-isopropyl-8-methylphenanthrene-3,4-dione, has garnered attention for its potent biological activities.
This guide offers a comparative analysis of this compound and, by extension, the tanshinone class of compounds, with other prominent extracts from Salvia miltiorrhiza, namely salvianolic acids. The information presented is based on available preclinical data to facilitate an objective comparison for research and development purposes.
Comparative Efficacy: Tanshinones vs. Salvianolic Acids
Anti-Fibrotic Activity
A key area of investigation for Salvia miltiorrhiza extracts is their ability to inhibit fibrosis, a pathological process characterized by excessive connective tissue formation. An in vitro study directly compared the anti-fibrotic effects of Tanshinone IIA, Salvianolic Acid A, and Salvianolic Acid B on mice oral mucosal fibroblasts (MOMFs) stimulated by areca nut extract (ANE), a known inducer of oral submucous fibrosis.[1][2]
| Compound | Concentration | Effect on ANE-Induced Cell Viability | Effect on ANE-Induced Collagen Accumulation |
| Tanshinone IIA | 6.25 µM | Significant Inhibition | Significant Decrease |
| Salvianolic Acid A | 3.125 µM | Significant Inhibition | Significant Decrease |
| Salvianolic Acid B | 12.5 µM | Significant Inhibition | Significant Decrease |
Table 1: Comparative Anti-Fibrotic Effects of Tanshinone IIA, Salvianolic Acid A, and Salvianolic Acid B. [1][2]
The study demonstrated that all three compounds significantly inhibited the abnormal proliferation of fibroblasts and reduced collagen accumulation, key markers of fibrosis.[1]
Anti-Inflammatory Activity
Both tanshinones and salvianolic acids exhibit significant anti-inflammatory properties. While a single head-to-head study with comprehensive quantitative data is elusive, numerous studies have independently investigated their effects on inflammatory markers.
| Compound Class | Key Inflammatory Markers Inhibited |
| Tanshinones | Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6) |
| Salvianolic Acids | Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6) |
Table 2: Overview of Anti-Inflammatory Effects.
Studies have shown that lipid-soluble extracts of Salvia miltiorrhiza, rich in tanshinones, significantly inhibit the production of NO, TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Similarly, salvianolic acids have been shown to reduce the secretion of these pro-inflammatory cytokines.
Cardiovascular Effects
The cardiovascular benefits of Salvia miltiorrhiza are well-documented and are attributed to the synergistic actions of both tanshinones and salvianolic acids. This compound itself has been identified as a potent inhibitor of collagen-induced platelet aggregation in rabbits, with a reported IC50 of 6.6 μM.
A study investigating the effects of Tanshinone IIA and Salvianolic Acid B on myocardial ischemia injury found that both compounds offered cardioprotective effects. They were shown to mediate vasodilation in mice coronaries, an effect that was linked to the endothelial nitric oxide synthase (eNOS)/nitric oxide (NO) pathway.
Experimental Protocols
In Vitro Anti-Fibrotic Activity Assessment
1. Cell Culture and Treatment:
-
Mice oral mucosal fibroblasts (MOMFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Cells are treated with areca nut extract (ANE) to induce a fibrotic response.
-
Concurrent treatment with various concentrations of Tanshinone IIA, Salvianolic Acid A, or Salvianolic Acid B is performed.
2. Cell Viability Assay (MTT Assay):
-
MOMFs are seeded in 96-well plates.
-
After treatment, 20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
3. Collagen Accumulation Assay (Hydroxyproline Assay):
-
The total collagen content in the cell culture supernatant and cell lysate is determined by measuring the hydroxyproline (B1673980) content.
-
Samples are hydrolyzed with HCl at 110°C for 24 hours.
-
The hydrolysates are neutralized and reacted with chloramine-T and Ehrlich's reagent.
-
The absorbance is measured at 560 nm.
4. Western Blot Analysis for Signaling Pathway Proteins:
-
Total protein is extracted from the treated cells.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins in the PI3K/Akt and MAPK signaling pathways (e.g., p-Akt, Akt, p-ERK, ERK).
-
After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) kit.
Signaling Pathways and Mechanisms of Action
Both tanshinones and salvianolic acids exert their pharmacological effects by modulating key signaling pathways involved in inflammation and fibrosis.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial in regulating cell survival, proliferation, and apoptosis. Both Tanshinone IIA and salvianolic acids have been shown to inhibit the activation of this pathway, which is often overactive in fibrotic conditions.
Caption: PI3K/Akt signaling pathway in fibrosis and its inhibition by tanshinones and salvianolic acids.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Both classes of compounds have been found to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Caption: NF-κB signaling pathway in inflammation and its inhibition by tanshinones and salvianolic acids.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative evaluation of Salvia miltiorrhiza extracts.
Caption: A generalized experimental workflow for the comparative analysis of Salvia miltiorrhiza extracts.
Conclusion
While a direct comparative study of this compound against other Salvia miltiorrhiza extracts is not available, the existing body of preclinical research provides a strong basis for comparing the broader classes of tanshinones and salvianolic acids. Both demonstrate significant and often complementary therapeutic potential, particularly in the realms of anti-fibrotic, anti-inflammatory, and cardiovascular protection. Their distinct mechanisms of action, often targeting different nodes within the same signaling pathways, suggest that a combination of these compounds, as found in whole extracts of Salvia miltiorrhiza, may offer synergistic benefits. For researchers and drug development professionals, understanding these comparative activities is crucial for the rational design of novel therapeutics derived from this potent medicinal plant. Further head-to-head studies with standardized extracts and purified compounds are warranted to fully elucidate their comparative and synergistic effects.
References
Confirming the specificity of Ro 09-0680 for collagen-induced aggregation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides an objective comparison of Ro 09-0680, a natural compound isolated from the traditional Chinese medicine Tan-Shen (Salvia miltiorrhiza), with other platelet aggregation inhibitors. The focus of this guide is to confirm the specificity of this compound for collagen-induced platelet aggregation, supported by available experimental data.
Executive Summary
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the available quantitative data for this compound and other selected platelet aggregation inhibitors. It is important to note the limited data on this compound's activity against agonists other than collagen.
| Compound | Target Pathway / Agonist | IC50 (μM) | Species | Source |
| This compound | Collagen | 6.6 | Rabbit | [1][2] |
| ADP | Data not available | |||
| Thrombin | Data not available | |||
| Arachidonic Acid | Data not available | |||
| Aspirin | Arachidonic Acid (COX-1) | ~30 | Human | |
| Clopidogrel (active metabolite) | ADP (P2Y12 Receptor) | ~0.5 - 2.0 | Human | |
| Tirofiban | Fibrinogen (αIIbβ3 integrin) | ~0.005 | Human | |
| Tanshinone IIA | ADP | Qualitatively inhibitory | Rat | [3] |
| Cryptotanshinone (B1669641) | ADP | Concentration-dependent inhibition | Rat |
Experimental Protocols
The data presented in this guide is primarily derived from in vitro platelet aggregation assays. The following is a generalized protocol for such an experiment using light transmission aggregometry (LTA).
Principle: Platelet aggregation is measured by monitoring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets clump together in response to an agonist.
Materials:
-
Freshly drawn whole blood from healthy donors (human or rabbit)
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet agonists (e.g., collagen, ADP, thrombin, arachidonic acid)
-
Test compound (this compound) and vehicle control
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Spectrophotometer or platelet aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).
-
Carefully collect the PRP.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP (supernatant).
-
PPP is used to set the 100% aggregation baseline.
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time.
-
Add the platelet agonist (e.g., collagen) to initiate aggregation.
-
Record the change in light transmission over time until a maximal aggregation response is observed.
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated relative to the light transmission of PRP (0%) and PPP (100%).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
Signaling Pathway of Collagen-Induced Platelet Aggregation
Caption: Signaling cascade of collagen-induced platelet aggregation.
Experimental Workflow for Platelet Aggregation Inhibition Assay
Caption: Workflow for assessing platelet aggregation inhibition.
Discussion and Conclusion
The available evidence strongly supports that this compound is a potent inhibitor of collagen-induced platelet aggregation. Its IC50 value of 6.6 μM in rabbit platelets indicates significant activity. However, the critical question of its specificity remains unanswered due to the lack of published data on its effects against other important platelet agonists like ADP, thrombin, and arachidonic acid.
The anti-aggregatory activity of related compounds, tanshinone IIA and cryptotanshinone, against ADP suggests that compounds from Salvia miltiorrhiza may have broader mechanisms of action beyond the collagen-specific pathway. It is plausible that this compound could also exhibit inhibitory effects on other pathways, a hypothesis that warrants further experimental investigation.
For researchers and drug development professionals, this compound presents an interesting lead compound for the development of antiplatelet therapies, particularly those targeting collagen-mediated thrombosis. However, to fully understand its therapeutic potential and to confirm its specificity, future studies should focus on:
-
Evaluating the inhibitory activity of this compound against a panel of platelet agonists (ADP, thrombin, arachidonic acid, etc.) to determine its selectivity profile.
-
Conducting head-to-head comparison studies with established antiplatelet agents in various in vitro and in vivo models.
-
Elucidating the precise molecular target of this compound within the collagen-induced signaling cascade.
References
Comparative analysis of Ro 09-0680's efficacy in different disease models
For Researchers, Scientists, and Drug Development Professionals
Ro 09-0680, a diterpene quinone isolated from the renowned medicinal plant Salvia miltiorrhiza (Danshen), has garnered attention for its potent biological activities. This guide provides a comparative analysis of the documented efficacy of this compound in various disease models, with a primary focus on its well-established role in cardiovascular research and emerging therapeutic areas. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate a comprehensive understanding of its pharmacological profile.
Cardiovascular Disease Model: Platelet Aggregation
The most extensively studied and well-documented therapeutic potential of this compound lies in its potent antiplatelet activity. It has been identified as a strong inhibitor of collagen-induced platelet aggregation.
Efficacy Data
| Compound | Disease Model | Key Parameter | Value | Reference |
| This compound | Rabbit Platelet Aggregation (in vitro) | IC50 (Collagen-induced) | 6.6 μM | [1][2] |
| Papaverine | Rabbit Platelet Aggregation (in vitro) | IC50 (Collagen-induced) | ~198 μM (30x less potent than this compound) | [1][2] |
Experimental Protocol: In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on collagen-induced platelet aggregation in rabbit platelets.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Blood is drawn from rabbits into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 1000 rpm for 10 minutes) to separate the PRP.
-
The supernatant (PRP) is carefully collected.
-
-
Platelet Aggregation Measurement:
-
Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP sample.
-
A baseline light transmission is established with PRP.
-
PRP is pre-incubated with varying concentrations of this compound or a vehicle control.
-
Collagen is added to induce platelet aggregation.
-
The change in light transmission is recorded over time.
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated.
-
The IC50 value, the concentration of this compound required to inhibit collagen-induced platelet aggregation by 50%, is determined from the dose-response curve.
-
Signaling Pathway
The inhibitory effect of this compound on collagen-induced platelet aggregation likely involves interference with the collagen receptor signaling cascade, which ultimately prevents the activation of platelets and subsequent aggregation.
Caption: Proposed inhibition point of this compound in the collagen signaling cascade.
Neurodegenerative Disease Models
While direct studies on this compound in specific neurodegenerative disease models are limited, one study has identified it as a partial agonist of the central Benzodiazepine/GABAA receptor[3]. This suggests a potential for neuromodulatory activity.
Efficacy Data
| Compound | Disease Model | Key Parameter | Value | Reference |
| This compound | Flunitrazepam Competition Assay (in vitro) | IC50 (GABAA receptor binding) | 11 µM |
The compounds from Salvia miltiorrhiza, the source of this compound, have been investigated for neuroprotective effects. These studies suggest that various constituents of the plant may offer therapeutic benefits in conditions like Alzheimer's disease by exerting antioxidant and anti-inflammatory effects. However, specific in vivo studies on isolated this compound are needed to validate these potential applications.
Inflammatory Disease Models
The anti-inflammatory potential of this compound is suggested by the known anti-inflammatory properties of Salvia miltiorrhiza extracts. The plant's compounds are known to modulate inflammatory pathways. However, there is a lack of specific studies that have evaluated the efficacy of isolated this compound in established in vivo or in vitro models of inflammatory diseases.
Cancer Models
Extracts from Salvia miltiorrhiza and its other constituents, such as tanshinones, have demonstrated anti-cancer activities in various cancer cell lines and animal models. These effects are often attributed to the induction of apoptosis and inhibition of cell proliferation. Despite this compound being a component of this plant, there is currently no direct experimental evidence from the reviewed literature detailing its specific efficacy in any cancer models.
Summary and Future Directions
The current body of scientific literature strongly supports the efficacy of this compound as a potent inhibitor of collagen-induced platelet aggregation. This makes it a compelling candidate for further investigation in the context of cardiovascular diseases where platelet aggregation is a key pathological factor.
The evidence for its efficacy in neurodegenerative, inflammatory, and cancer disease models is indirect and largely inferred from the known properties of its source plant, Salvia miltiorrhiza. The identification of this compound as a GABAA receptor partial agonist is a significant finding that warrants further exploration to understand its potential in neurological disorders.
Future research should focus on:
-
Elucidating the precise mechanism of action of this compound in inhibiting platelet aggregation.
-
Conducting in vivo studies to evaluate the anti-thrombotic efficacy and safety profile of this compound.
-
Performing in vitro and in vivo studies with isolated this compound in models of neuroinflammation, neurodegeneration, and various cancers to validate its potential in these therapeutic areas.
-
Comparative studies against current standard-of-care drugs in these disease models to determine its relative efficacy.
This comprehensive approach will be crucial in fully understanding the therapeutic potential of this compound and paving the way for its potential clinical applications.
Caption: A generalized workflow for evaluating the therapeutic efficacy of this compound.
References
Unveiling the Anti-Platelet Potential of Ro 09-0680: A Comparative Guide to Key Experiments
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the pharmacological effects of Ro 09-0680, a potent inhibitor of collagen-induced platelet aggregation. We present a detailed comparison with alternative compounds, supported by experimental data and protocols to facilitate the replication of key findings.
This compound, a diterpenoid identified as 2-isopropyl-8-methylphenanthrene-3,4-dione, is a natural compound isolated from the traditional Chinese medicine Tan-Shen (Salvia miltiorrhiza).[1][2] Seminal research has established its efficacy in preventing the clumping of platelets, a critical process in the formation of blood clots.
Mechanism of Action: Targeting Collagen-Induced Platelet Aggregation
The primary pharmacological effect of this compound is the inhibition of platelet aggregation specifically triggered by collagen.[3] This action is particularly significant as collagen exposure at sites of vascular injury is a key initiating event in thrombosis. The established half-maximal inhibitory concentration (IC50) of this compound against collagen-induced rabbit platelet aggregation is 6.6 µM.
The underlying mechanism of this inhibition is believed to be the modulation of the Glycoprotein VI (GPVI) signaling pathway. GPVI is a major receptor on the platelet surface that binds to collagen, initiating a cascade of intracellular events that lead to platelet activation and aggregation. While the precise molecular target of this compound within this pathway requires further elucidation, its specific action against a collagen-induced response strongly suggests an interaction with key components of the GPVI signaling cascade.
dot
Caption: Simplified schematic of the GPVI signaling pathway in collagen-induced platelet aggregation.
Comparative Analysis of Collagen-Induced Platelet Aggregation Inhibitors
To provide a comprehensive perspective, the following table compares the inhibitory activity of this compound with other compounds known to interfere with collagen-induced platelet aggregation.
| Compound | Chemical Class | Source | IC50 (Collagen-Induced) | Organism |
| This compound | Diterpenoid | Salvia miltiorrhiza | 6.6 µM | Rabbit |
| Pimpinellin | Furanocoumarin | Toddalia asiatica | 13.6 µM | Human |
| Losartan | Angiotensin II Receptor Blocker | Synthetic | ~6 µM | Human |
| (S)-S007-1558 | Synthetic | Synthetic | 25.3 µM | Not Specified |
Experimental Protocols for Replicating Key Findings
To facilitate further research and verification of the pharmacological effects of these compounds, detailed experimental protocols for assessing collagen-induced platelet aggregation are provided below.
Protocol 1: Preparation of Washed Platelets
This protocol is adapted from methodologies used in the assessment of various platelet aggregation inhibitors.
-
Blood Collection: Draw whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate, 9:1 v/v).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Platelet Pelleting: Add a prostaglandin (B15479496) E1 (PGE1) solution to the PRP to a final concentration of 1 µM to prevent platelet activation during subsequent steps. Centrifuge the PRP at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets.
-
Washing: Discard the supernatant and gently resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer containing PGE1 and apyrase). Repeat the centrifugation and resuspension steps twice.
-
Final Resuspension: Resuspend the final platelet pellet in a suitable buffer (e.g., Tyrode's buffer) and adjust the platelet concentration to the desired level (e.g., 2.5 x 10⁸ platelets/mL).
dot
Caption: Workflow for the preparation of washed platelets for in vitro aggregation assays.
Protocol 2: Collagen-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the steps for measuring platelet aggregation using a light transmission aggregometer.
-
Instrument Setup: Pre-warm the aggregometer to 37°C.
-
Sample Preparation: Pipette a defined volume of the washed platelet suspension into the aggregometer cuvettes. Add a stir bar to each cuvette.
-
Baseline Reading: Place a cuvette containing platelet-poor plasma (PPP) in the reference well and a cuvette with the washed platelet suspension in the sample well to set the 0% and 100% light transmission, respectively.
-
Inhibitor Incubation: Add various concentrations of the test compound (e.g., this compound) or vehicle control to the sample cuvettes and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Induction of Aggregation: Add a standard concentration of a collagen solution (e.g., 2-5 µg/mL) to the cuvettes to induce platelet aggregation.
-
Data Recording: Record the change in light transmission over time (typically 5-10 minutes).
-
Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
dot
Caption: Experimental workflow for determining the IC50 of an inhibitor on collagen-induced platelet aggregation.
This guide provides a foundational understanding of the pharmacological effects of this compound and its comparison with other inhibitors of collagen-induced platelet aggregation. The detailed protocols and diagrams are intended to support the replication and further investigation of these important findings in the field of thrombosis research and drug development.
References
Safety Operating Guide
Navigating the Safe Disposal of Ro 09-0680: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for Ro 09-0680, a compound noted for its scientific applications. Adherence to these guidelines is critical for maintaining a safe research environment.
Core Safety and Handling Protocols
Before proceeding with disposal, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound specifies the use of laboratory chemicals and is intended for the manufacture of substances.[1] Standard laboratory precautions should be observed, including wearing protective gloves, eye protection, and a lab coat. Ensure adequate ventilation to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for its proper disposal:
-
Consult the Safety Data Sheet (SDS): The primary source of information for the disposal of any chemical is its SDS. Section 13 of the this compound SDS provides specific guidance on disposal considerations.[1]
-
Waste Classification: Determine if the waste is considered hazardous. Chemical properties and toxicity data will inform this classification. Unused or surplus this compound should be treated as chemical waste.
-
Containerization: Place the waste material in a clearly labeled, sealed, and appropriate container. The container must be compatible with the chemical to prevent any reaction or degradation.
-
Engage a Licensed Waste Disposal Service: Contact a certified chemical waste disposal company to handle the collection and final disposal of this compound. These companies are equipped to manage hazardous materials in an environmentally sound manner.
-
Avoid Environmental Release: Under no circumstances should this compound be discharged into drains, sewers, or the environment.
Quantitative Data Summary
For a quick reference, the following table summarizes key quantitative information pertinent to the handling of this compound.
| Property | Value | Source |
| Purity | >98% by HPLC | AOBIOUS |
| Solubility | DMSO | AOBIOUS |
| Catalog No. | HY-108535 | MedChemExpress[1] |
Experimental Workflow for Safe Handling and Disposal
To visualize the procedural flow from handling to disposal, the following diagram outlines the necessary steps.
Caption: Workflow for the safe handling and disposal of this compound.
References
Essential Safety and Handling Protocols for Ro 09-0680
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the proper management of Ro 09-0680, a compound identified as 2-isopropyl-8-methylphenanthrene-3,4-dione.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and appropriate laboratory engineering controls. The following table summarizes the recommended safety measures.
| Safety Parameter | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and ensure full body coverage. |
| Respiratory Protection | In case of insufficient ventilation, use a NIOSH-approved respirator with an appropriate cartridge. |
| Engineering Controls | Handle the compound in a well-ventilated area, preferably within a chemical fume hood. |
Procedural Guidance for Handling
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Preparation and Handling:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[1][2]
-
Ensure Proper Ventilation: Confirm that the chemical fume hood or other ventilation systems are functioning correctly.
-
Don Appropriate PPE: Equip yourself with the necessary personal protective equipment as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or aerosols.
-
Avoid Inhalation, Ingestion, and Contact: Take all necessary precautions to prevent inhalation of dust or vapors, ingestion, and direct contact with skin and eyes.
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, carefully absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, evacuate the area and follow emergency procedures.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Storage:
-
Segregate Waste: Collect all waste materials containing this compound, including contaminated PPE and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
Container Sealing: Ensure the waste container is tightly sealed to prevent leakage.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected for disposal.
Disposal Method:
-
Professional Disposal: Arrange for the disposal of chemical waste through a licensed and qualified hazardous waste disposal company. Adhere to all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in the general trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
